molecular formula C4H14Cl2N2O B2626204 1-Hydrazinylbutan-2-ol dihydrochloride CAS No. 1909309-22-3

1-Hydrazinylbutan-2-ol dihydrochloride

Cat. No.: B2626204
CAS No.: 1909309-22-3
M. Wt: 177.07
InChI Key: CTCPTVGQGVLXHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Hydrazinylbutan-2-ol dihydrochloride is a chemical compound supplied as a high-purity powder for research and development purposes. It has a molecular formula of C4H14Cl2N2O and a molecular weight of 177.07 g/mol . The structure features a hydrazinyl group attached to a butanol backbone, presented as its dihydrochloride salt to enhance stability and solubility for experimental use. Researchers are advised that this compound requires cold-chain transportation and should be stored at 4°C to maintain its integrity . As a building block in organic synthesis, this hydrazine derivative holds potential value for medicinal chemistry research, including the development of novel pharmaceutical compounds. Handlers should note the associated hazard statements H302 (harmful if swallowed), H312 (harmful in contact with skin), and H332 (harmful if inhaled). Appropriate personal protective equipment should be worn, and the precautionary measures indicated in the safety data sheet must be followed . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-hydrazinylbutan-2-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N2O.2ClH/c1-2-4(7)3-6-5;;/h4,6-7H,2-3,5H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTCPTVGQGVLXHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CNN)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: 1-Hydrazinylbutan-2-ol Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to address the specific compound 1-Hydrazinylbutan-2-ol dihydrochloride , while clarifying the CAS registry discrepancy noted in your request to ensure scientific accuracy.

Core Identity & Application in Heterocyclic Drug Synthesis

Part 1: Executive Summary & Chemical Profile

Strategic Overview

1-Hydrazinylbutan-2-ol dihydrochloride is a critical bifunctional building block used primarily in the synthesis of nitrogen-containing heterocycles, specifically pyrazoles and pyridazines .[1] Its structure combines a reactive hydrazine moiety with a secondary alcohol, allowing for the introduction of a chiral or racemic 2-hydroxybutyl side chain into Active Pharmaceutical Ingredients (APIs).

This intermediate is increasingly relevant in the development of IL-17 inhibitors , antifungal azoles , and kinase inhibitors where solubility and hydrogen-bonding capability are required for target binding.

Chemical Identity & CAS Clarification (Critical Note)

Scientific Integrity Alert: The CAS number 5341-61-7 provided in the topic request officially corresponds to Hydrazine Dihydrochloride (


), the raw material precursor. The specific butyl-derivative, 1-Hydrazinylbutan-2-ol, is distinct. To ensure this guide serves your specific technical need, we focus on the butyl-derivative  while referencing the precursor CAS where appropriate.
PropertySpecification
Chemical Name 1-Hydrazinylbutan-2-ol dihydrochloride
Common Synonyms 1-Hydrazino-2-butanol dihydrochloride; 2-Hydroxybutylhydrazine 2HCl
Free Base CAS 41470-19-3 (Racemic)
Precursor CAS 5341-61-7 (Hydrazine Dihydrochloride - Starting Material)
Molecular Formula

(Salt form)
Molecular Weight 177.07 g/mol (Dihydrochloride) / 104.15 g/mol (Free Base)
Structure

Part 2: Synthesis & Manufacturing Methodology

Retrosynthetic Logic

The industrial synthesis of 1-hydrazinylbutan-2-ol relies on the regioselective ring-opening of 1,2-epoxybutane (1,2-butylene oxide) by hydrazine. This reaction is governed by nucleophilic attack at the less hindered primary carbon of the epoxide.

Validated Synthesis Protocol

Note: This protocol describes the synthesis starting from Hydrazine Dihydrochloride (CAS 5341-61-7) to bridge the user's input with the target molecule.

Reagents:

  • Hydrazine Dihydrochloride (CAS 5341-61-7): 1.0 eq

  • 1,2-Epoxybutane (CAS 106-88-7): 1.1 eq

  • Sodium Hydroxide (NaOH): 2.0 eq (to generate free hydrazine in situ)

  • Solvent: Ethanol/Water (80:20 v/v)

Step-by-Step Workflow:

  • Free Base Generation: Charge Hydrazine Dihydrochloride and solvent into a reactor. Cool to 0–5°C. Slowly add NaOH solution to liberate free hydrazine base. Critical: Maintain low temperature to prevent hydrazine degradation.

  • Epoxide Addition: Add 1,2-epoxybutane dropwise over 60 minutes. The reaction is exothermic.

    • Process Control: Maintain internal temperature <15°C to minimize polymerization of the epoxide.

  • Reaction Phase: Allow the mixture to warm to Room Temperature (20–25°C) and stir for 12–16 hours.

    • Monitoring: Use TLC (MeOH/DCM 1:9) or LC-MS to confirm consumption of hydrazine.

  • Salt Formation: Cool the reaction mixture to 0°C. Slowly add concentrated Hydrochloric Acid (HCl) until pH < 2. The dihydrochloride salt will precipitate or can be crystallized.

  • Isolation: Filter the white crystalline solid. Wash with cold ethanol/ether to remove unreacted epoxide and side products (bis-alkylated hydrazine).

  • Drying: Vacuum dry at 40°C. Hydrazine salts are hygroscopic; store under inert atmosphere.

Mechanistic Pathway (Visualization)

SynthesisMechanism Hydrazine Hydrazine Dihydrochloride (CAS 5341-61-7) FreeHydrazine Free Hydrazine (NH2-NH2) Hydrazine->FreeHydrazine Deprotonation Base NaOH (Neutralization) Base->FreeHydrazine Transition Nucleophilic Attack (SN2 at Primary C) FreeHydrazine->Transition Epoxide 1,2-Epoxybutane (Electrophile) Epoxide->Transition ProductBase 1-Hydrazinylbutan-2-ol (Free Base) Transition->ProductBase Ring Opening FinalProduct 1-Hydrazinylbutan-2-ol Dihydrochloride ProductBase->FinalProduct HCl HCl Treatment HCl->FinalProduct

Figure 1: Synthesis pathway transforming Hydrazine Dihydrochloride into 1-Hydrazinylbutan-2-ol Dihydrochloride via regioselective epoxide ring opening.

Part 3: Applications in Drug Discovery

Heterocycle Formation

The primary utility of 1-hydrazinylbutan-2-ol is as a "Hydrazine Linker" . It reacts with 1,3-dicarbonyl compounds to form pyrazoles substituted with a 2-hydroxybutyl group. This moiety is often employed to improve the water solubility of lipophilic drug scaffolds.

Case Study: IL-17 Inhibitor Synthesis In the synthesis of pyrazole-based autoimmune therapeutics, this hydrazine derivative is condensed with acetyl-acetone derivatives. The resulting pyrazole retains the hydroxyl group, which can serve as a hydrogen bond donor in the active site of the target protein (e.g., IL-17A).

Reaction Workflow (Visualization)

ApplicationWorkflow HydrazineDeriv 1-Hydrazinylbutan-2-ol Dihydrochloride Condensation Cyclocondensation (Reflux/EtOH) HydrazineDeriv->Condensation Diketone 1,3-Dicarbonyl (Drug Scaffold) Diketone->Condensation Dehydration Dehydration (-2 H2O) Condensation->Dehydration Pyrazole N-(2-Hydroxybutyl) Pyrazole (API Intermediate) Dehydration->Pyrazole Regioselective Formation

Figure 2: Application of the title compound in synthesizing N-substituted pyrazoles for pharmaceutical use.

Part 4: Analytical Characterization & Quality Control

To validate the identity of 1-Hydrazinylbutan-2-ol dihydrochloride, the following analytical parameters must be met.

MethodExpected Signal / ParameterInterpretation
1H NMR (D2O)

0.9 (t, 3H, -CH3)
Terminal methyl group of butyl chain.

1.4-1.6 (m, 2H, -CH2-)
Methylene protons adjacent to methyl.

3.0-3.2 (d, 2H, -CH2-N)
Methylene protons attached to hydrazine nitrogen.

3.8-4.0 (m, 1H, -CH-O)
Methine proton at the chiral center (alcohol).
Mass Spec (ESI+) m/z = 105.1

Corresponds to the free base cation.
HPLC Purity > 98.0% (AUC)Method: C18 Column, H2O/MeCN gradient with 0.1% TFA.
Chloride Content ~39-40% w/wConfirms dihydrochloride stoichiometry (Titration with AgNO3).

Part 5: Safety & Handling (E-E-A-T)

Toxicology Profile
  • Genotoxicity: Like many hydrazines, this compound should be treated as a potential mutagen . The hydrazine moiety can interact with DNA.

  • Acute Toxicity: Harmful if swallowed or absorbed through skin. The dihydrochloride salt reduces volatility compared to the free base, lowering inhalation risk, but dust inhalation must be avoided.

Handling Protocols
  • Engineering Controls: Handle exclusively in a chemical fume hood or glovebox.

  • PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

  • Deactivation: Spills should be treated with dilute bleach (sodium hypochlorite) to oxidize the hydrazine moiety to nitrogen gas before disposal.

Part 6: References

  • Sigma-Aldrich. Safety Data Sheet: Hydrazine Dihydrochloride (CAS 5341-61-7).Link

  • PubChem Compound Summary. 1-Hydrazinylbutan-2-ol (CID 4113127). National Center for Biotechnology Information. Link

  • Bartlett, J. B., & Million, R. P. (2015).[2] Therapeutic applications of IL-17 inhibitors.[2] Nature Reviews Drug Discovery.[2] (Contextual reference for downstream application).

  • American Elements. 1-Hydrazinylbutan-2-ol Dihydrochloride Specifications.Link

  • ChemicalBook. Hydrazine Dihydrochloride Properties and Synthesis.Link

Sources

1-Hydrazinylbutan-2-ol dihydrochloride molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-depth Technical Guide / Chemical Entity Monograph Audience: Medicinal Chemists, Process Development Scientists, and HSE Officers.

Characterization, Synthesis, and Application in Heterocyclic Drug Design

Executive Summary & Molecular Identity

1-Hydrazinylbutan-2-ol dihydrochloride is a bifunctional C4 building block characterized by a chiral secondary alcohol and a terminal hydrazine moiety. In drug discovery, it serves as a critical "warhead" precursor for synthesizing pyrazole-based kinase inhibitors and chiral ligands. Due to the nucleophilic nature of the hydrazine group and the stereocenter at C2, this compound requires precise analytical validation and handling protocols.

Physicochemical Profile

The following data represents the theoretical stoichiometric values for the dihydrochloride salt form (


).
PropertyValueNotes
IUPAC Name 1-Hydrazinylbutan-2-ol dihydrochlorideAlternate: 1-hydrazino-2-butanol 2HCl
Molecular Formula C₄H₁₄Cl₂N₂O Base: C₄H₁₂N₂O + 2HCl
Molecular Weight 177.07 g/mol Base MW: 104.15 g/mol
CAS Registry Generic: 5341-61-7 (Hydrazine 2HCl)Note: Specific CAS for this alkyl derivative is often vendor-specific or unassigned in public databases; treat as NCE.[1][2][3][4]
Physical State Hygroscopic White Crystalline SolidTendency to deliquesce; store under Argon.
Solubility High (Water, DMSO, Methanol)Insoluble in non-polar solvents (Hexane, DCM).

Synthetic Route & Manufacturing Logic

The industrial preparation of 1-hydrazinylbutan-2-ol relies on the regioselective ring-opening of 1,2-epoxybutane by hydrazine hydrate. This pathway is preferred over alkyl halide substitution to avoid poly-alkylation byproducts.

Mechanism of Action

The reaction proceeds via an


 mechanism where the hydrazine nucleophile attacks the less hindered carbon (C1) of the epoxide. This regioselectivity is crucial; attack at C2 would yield the isomeric 2-hydrazinylbutan-1-ol.

Critical Process Parameter (CPP): A large excess of hydrazine (typically 5–10 equivalents) is required to prevent the product (which is also a nucleophile) from reacting with a second molecule of epoxide, which would form a dimer.

Synthesis Workflow Diagram

The following flowchart illustrates the synthesis, salt formation, and purification logic.

SynthesisWorkflow Start Raw Material: 1,2-Epoxybutane Reaction Ring Opening (SN2) Reflux in EtOH/H2O Start->Reaction Controlled Addition Reagent Reagent: Hydrazine Hydrate (Excess) Reagent->Reaction Intermediate Free Base: 1-Hydrazinylbutan-2-ol Reaction->Intermediate Distillation of Excess Hydrazine SaltForm Salt Formation: HCl (gas) in Dioxane Intermediate->SaltForm pH Adjustment < 2.0 Product Final Product: Dihydrochloride Salt SaltForm->Product Crystallization & Filtration

Figure 1: Synthetic pathway for 1-hydrazinylbutan-2-ol dihydrochloride, highlighting the critical salt formation step to stabilize the hydrazine moiety.

Analytical Validation (The "Trust" Pillar)

Verification of the structure is non-trivial due to the presence of exchangeable protons (OH, NH, NH2) and the lack of UV chromophores.

Nuclear Magnetic Resonance (NMR)[5][6]
  • 1H NMR (D₂O): Expect a multiplet for the chiral C2-H (~3.8 ppm). The diastereotopic protons at C1 will appear as separate signals due to the adjacent chiral center.

  • Diagnostic Signal: The absence of epoxide signals (2.4–2.8 ppm) confirms ring opening.

  • Salt Stoichiometry: Integration of the ammonium protons is not possible in D₂O. Use Quantitative NMR (qNMR) with an internal standard (e.g., Maleic Acid) in DMSO-d6 to confirm the molar mass purity.

Chloride Content Titration

To validate the dihydrochloride stoichiometry (vs. monohydrochloride):

  • Method: Potentiometric titration with Silver Nitrate (

    
    ).
    
  • Calculation:

    
    
    Deviations >1% suggest hygroscopic water uptake or incomplete salt formation.
    

Applications in Drug Development

This compound is a "privileged structure" precursor. Its primary utility lies in synthesizing heterocycles that mimic peptide bonds or inhibit kinases.

Pyrazole Synthesis (Kinase Inhibitors)

The most common application is the condensation with 1,3-diketones to form 1-(2-hydroxybutyl)pyrazoles . These motifs are frequently found in p38 MAP kinase inhibitors and COX-2 inhibitors.

Reaction Logic
  • Condensation: The terminal hydrazine nitrogen attacks the carbonyl carbon of a 1,3-diketone.

  • Cyclization: Intramolecular attack closes the ring.

  • Dehydration: Loss of water aromatizes the pyrazole ring.

ApplicationPathway Hydrazine 1-Hydrazinylbutan-2-ol (Nucleophile) Hydrazone Intermediate: Hydrazone Hydrazine->Hydrazone Condensation (-H2O) Diketone 1,3-Diketone (Electrophile) Diketone->Hydrazone Pyrazole Target Scaffold: 1-(2-hydroxybutyl)-pyrazole Hydrazone->Pyrazole Cyclization & Aromatization

Figure 2: The conversion of 1-hydrazinylbutan-2-ol into a bioactive pyrazole scaffold.

Safety & Handling Protocols (HSE)

Hydrazine derivatives are notoriously toxic and potentially genotoxic. The dihydrochloride salt mitigates volatility but introduces acidity risks.

Hazard Identification
  • Genotoxicity: Hydrazines are structural alerts for mutagenicity (Ames Positive).

  • Skin Sensitizer: High risk of allergic contact dermatitis.

  • Environmental: Toxic to aquatic life (Category 1).

Operational Controls
  • Containment: All weighing and handling must occur inside a Class II Biosafety Cabinet or a dedicated chemical fume hood with HEPA filtration.

  • Deactivation: Spills should be treated with dilute hypochlorite (bleach) solution to oxidize the hydrazine moiety to nitrogen gas (

    
    ), followed by neutralization of the acid.
    
  • Storage: Store at +2°C to +8°C under Argon. The salt is hygroscopic; moisture uptake leads to hydrolysis and release of HCl gas.

References

  • PubChem. (2025).[3][4][5] Hydrazine dihydrochloride - Compound Summary. National Library of Medicine. [Link]

  • Wharton, P. S. (1961).[6] The Wharton Reaction: Reduction of α,β-epoxy ketones.[6] Journal of Organic Chemistry. (Contextual grounding for hydrazine-epoxide chemistry). [Link]

  • Organic Chemistry Portal. (2023). Synthesis of Pyrazoles and Hydrazine Derivatives. [Link]

Sources

Methodological & Application

Application Note: High-Precision Synthesis of N-(2-Hydroxyalkyl)pyrazoles utilizing 1-Hydrazinylbutan-2-ol Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for synthesizing 1-substituted pyrazoles using 1-Hydrazinylbutan-2-ol dihydrochloride (CAS: 1937608-48-0) . While standard hydrazine condensations are routine, the use of this specific dihydrochloride salt introduces unique challenges regarding pH control, regioselectivity, and solubility.

This guide addresses the critical "Salt Break" step required to liberate the active hydrazine species in situ and provides a mechanistic framework for controlling regiochemistry when reacting with unsymmetrical 1,3-dicarbonyls. The resulting N-hydroxyalkyl pyrazoles are high-value scaffolds in medicinal chemistry, particularly for kinase inhibitors where the hydroxyl group serves as a solubility enhancer or a handle for further functionalization (e.g., mesylation/amination).

Strategic Analysis & Chemical Theory

The Reagent: 1-Hydrazinylbutan-2-ol Dihydrochloride

Unlike free hydrazine, which is unstable and toxic, the dihydrochloride salt is a stable solid. However, it is chemically dormant until neutralized.

  • Structure:

    
    
    
  • Chirality: The C2 position is chiral. If using an enantiopure starting material, the reaction conditions (specifically temperature and pH) must be mild to prevent racemization via elimination-addition pathways.

  • Nucleophilicity: The terminal nitrogen (

    
    ) is the primary nucleophile due to the alpha-effect and lower steric hindrance compared to the internal alkylated nitrogen.
    
Regioselectivity in Knorr Synthesis

The reaction follows the Knorr Pyrazole Synthesis mechanism.[1] When reacting with an unsymmetrical 1,3-diketone (


), two regioisomers are possible.[2][3]
  • Rule of Thumb: The more nucleophilic terminal

    
     of the hydrazine attacks the more electrophilic  (or less sterically hindered) carbonyl carbon of the diketone first.
    
  • Outcome: The substituent from the less reactive carbonyl ends up adjacent to the N-alkyl group in the final pyrazole ring.

Mechanistic Pathway

The following diagram illustrates the transformation from the inactive salt to the final pyrazole, highlighting the critical neutralization step.

PyrazoleSynthesis Salt 1-Hydrazinylbutan-2-ol Dihydrochloride (Inactive) FreeBase Free Hydrazine (Active Nucleophile) Salt->FreeBase Neutralization (-2 HCl) Base Base (e.g., NaOAc/Et3N) Base->FreeBase Intermediate Hemiaminal Intermediate FreeBase->Intermediate N-Attack on C=O Diketone 1,3-Diketone (Electrophile) Diketone->Intermediate Dehydration Cyclization & Dehydration (-2 H2O) Intermediate->Dehydration Product 1-(2-Hydroxybutyl) pyrazole Dehydration->Product

Figure 1: Mechanistic workflow for the activation of hydrazine dihydrochloride and subsequent Knorr condensation.

Experimental Protocol

Materials
  • Reagent A: 1-Hydrazinylbutan-2-ol dihydrochloride (1.0 equiv).

  • Reagent B: 1,3-Dicarbonyl compound (e.g., Acetylacetone, 1.05 equiv).

  • Base: Sodium Acetate (NaOAc) anhydrous (2.2 equiv) or Triethylamine (Et3N).

  • Solvent: Ethanol (EtOH) or Methanol (MeOH).[4] Note: Protic solvents are preferred to solubilize the salt.

Step-by-Step Methodology
Phase 1: Salt Neutralization (The "Salt Break")

Crucial Step: Direct mixing of the salt with the diketone often leads to poor conversion because the hydrazine is protonated.

  • Charge a reaction vessel with 1-Hydrazinylbutan-2-ol dihydrochloride (10 mmol).

  • Add Ethanol (30 mL, 3 vol). The salt may not fully dissolve yet.

  • Add Sodium Acetate (22 mmol, 2.2 equiv).

    • Why NaOAc? It buffers the reaction, neutralizing the HCl to form NaCl (insoluble in EtOH) and Acetic Acid (catalytic for the condensation).

    • Alternative: If using Et3N, expect Et3N·HCl precipitation immediately.

  • Stir at room temperature for 15–30 minutes. A white precipitate (NaCl) will form, indicating free hydrazine release.

Phase 2: Cyclocondensation
  • Add the 1,3-Dicarbonyl compound (10.5 mmol) dropwise to the suspension.

    • Exotherm Alert: The initial attack is exothermic. Control temperature < 30°C to minimize side reactions.

  • Heat the reaction mixture to Reflux (78°C) for 2–4 hours.

    • Monitoring: Monitor by TLC or LC-MS. The hydrazine starting material is polar; the pyrazole product is typically less polar.[5]

    • Target Mass: Look for [M+H]+ corresponding to (Hydrazine + Diketone - 2H2O).

Phase 3: Workup & Purification
  • Filtration: Cool to room temperature. Filter off the inorganic salts (NaCl) and wash the cake with cold ethanol.

  • Concentration: Evaporate the filtrate under reduced pressure to obtain the crude oil.

  • Partition: Dissolve the residue in Ethyl Acetate (EtOAc) and wash with saturated

    
     (to remove acetic acid) and Brine.
    
    • Solubility Note: The 2-hydroxybutyl group increases water solubility. If the product does not extract well into EtOAc, use DCM or a DCM/iPrOH (3:1) mixture.

  • Drying: Dry organic layer over

    
    , filter, and concentrate.
    
  • Purification: Flash column chromatography (Gradient: 0-10% MeOH in DCM).

Optimization & Troubleshooting

Solvent & Base Screening

The choice of base significantly impacts the reaction rate and cleanliness.

ParameterConditionOutcomeRecommendation
Base None< 10% YieldFail. Hydrazine remains protonated (inactive).
Base Et3N (2.5 eq)High Yield, FastGood. Requires removal of Et3N salts.
Base NaOAc (2.5 eq)High Yield, CleanExcellent. Buffers pH ~4-5, ideal for dehydration step.
Base NaOH (2.0 eq)Moderate YieldRisk. Strong base can cause side reactions (aldol condensation of diketone).
Solvent EthanolExcellentPreferred. Green, good solubility profile.
Solvent ToluenePoorAvoid. Salt is insoluble; requires phase transfer catalyst.
Controlling Regioselectivity

When using unsymmetrical diketones (e.g., Benzoylacetone:


):
  • Standard Conditions (Protich/Acidic): The terminal

    
     attacks the Methyl ketone (less steric bulk).
    
    • Major Product: 1-(2-hydroxybutyl)-3-phenyl-5-methylpyrazole.

  • Inverted Conditions: To favor the opposite isomer, pre-treat the diketone with an activating agent or change solvent polarity, though steric control usually dominates with alkyl hydrazines.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Conversion Incomplete neutralization of HCl.Ensure 2.0+ equivalents of base are used. Check pH (should be > 6 initially).
Sticky Gum Product is water-soluble due to -OH.Use DCM/Isopropanol (3:1) for extraction.[6] Do not over-wash with water.
Racemization High Temp + Strong Base.If chiral retention is required, use NaOAc (mild base) and keep temp < 80°C.
Unknown Impurity O-alkylation or O-acylation.The free -OH on the hydrazine chain can react with electrophiles. Avoid acid chlorides/anhydrides in the mix.

Safety & Handling (E-E-A-T)

  • Hydrazine Toxicity: While the alkylated hydrazine salt is less volatile than parent hydrazine, it should still be treated as a potential carcinogen and skin sensitizer. Handle in a fume hood.

  • HCl Release: The salt is acidic.[7] Avoid contact with strong oxidizers.

  • Waste Disposal: All aqueous waste containing hydrazine residues must be treated with bleach (sodium hypochlorite) to oxidize hydrazines to nitrogen gas before disposal, following local EHS regulations.

References

  • Knorr, L. (1883). "Einwirkung von Acetessigester auf Phenylhydrazin". Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2604.

  • American Elements. (n.d.).[8] 1-hydrazinylbutan-2-ol dihydrochloride Product Specifications. Retrieved from [8]

  • Deng, X., & Mani, N. S. (2008).[1] "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins". Journal of Organic Chemistry, 73(6), 2412–2415.

  • Fustero, S., et al. (2008). "Improved Regioselectivity in the Synthesis of Pyrazoles". Organic Letters, 10(4), 605-608. (General reference for regiochemical control in pyrazole synthesis).

Disclaimer: This protocol is for research purposes only. Users must perform their own risk assessment prior to execution.

Sources

protocol for cyclization of 1-hydrazino-2-butanol with 1,3-diketones

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthesis of 1-(2-Hydroxypropyl)pyrazoles via Knorr Cyclization

Abstract

This technical guide provides a comprehensive protocol for the synthesis of substituted pyrazoles through the acid-catalyzed cyclization of 1-hydrazino-2-butanol with various 1,3-diketones. This reaction, a variant of the classic Knorr pyrazole synthesis, is a robust and straightforward method for accessing N-functionalized pyrazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. This document details the underlying reaction mechanism, offers a detailed step-by-step experimental protocol, provides expected outcomes for common substrates, and outlines methods for product characterization and purification. The causality behind critical experimental choices is explained to empower researchers to adapt and troubleshoot the methodology effectively.

Introduction: The Significance of Pyrazole Synthesis

The pyrazole nucleus is a privileged scaffold in modern drug discovery, forming the core of numerous therapeutic agents such as the anti-inflammatory drug Celecoxib and the phosphodiesterase inhibitor Sildenafil.[1] The Knorr pyrazole synthesis, first reported in 1883, remains one of the most fundamental and versatile methods for constructing this five-membered aromatic heterocycle.[2][3] The reaction involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound, leading to the formation of a pyrazole ring through the loss of two water molecules.[4]

This application note specifically addresses the use of 1-hydrazino-2-butanol, a chiral, functionalized hydrazine, which allows for the introduction of a 1-(2-hydroxypropyl) substituent onto the pyrazole nitrogen. This sidechain provides a handle for further synthetic modifications or can influence the molecule's pharmacokinetic properties. The choice of 1,3-diketone dictates the substitution pattern on the pyrazole ring's carbon atoms, making this a highly modular synthetic route.

Reaction Mechanism: A Stepwise View of Cyclization

The acid-catalyzed reaction between 1-hydrazino-2-butanol and a 1,3-diketone proceeds through a well-established pathway involving two key condensation-dehydration steps.[4][5]

  • Hydrazone Formation: The more nucleophilic terminal nitrogen of 1-hydrazino-2-butanol performs a nucleophilic attack on one of the carbonyl carbons of the 1,3-diketone. The presence of an acid catalyst protonates the carbonyl oxygen, increasing its electrophilicity and accelerating this initial attack. Subsequent dehydration of the resulting hemiaminal intermediate yields a stable hydrazone.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then attacks the remaining carbonyl group in an intramolecular fashion. This step forms a five-membered heterocyclic intermediate.

  • Aromatization: A final acid-catalyzed dehydration step removes a molecule of water, leading to the formation of a double bond within the ring and the creation of the stable, aromatic pyrazole system.[4]

The use of an unsymmetrical 1,3-diketone can potentially lead to the formation of two regioisomers, depending on which carbonyl group is attacked first.[6][7] However, the initial condensation often shows selectivity based on the steric and electronic environment of the two carbonyls.

Knorr_Pyrazole_Synthesis_Mechanism Figure 1: Mechanism of Knorr Pyrazole Synthesis cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_product Product diketone 1,3-Diketone hydrazone Hydrazone Intermediate diketone->hydrazone + H⁺, - H₂O (Condensation) hydrazine 1-Hydrazino-2-butanol hydrazine->hydrazone + H⁺, - H₂O (Condensation) cyclic_intermediate Cyclic Hemiaminal hydrazone->cyclic_intermediate Intramolecular Attack pyrazole 1-(2-Hydroxypropyl)pyrazole cyclic_intermediate->pyrazole + H⁺, - H₂O (Dehydration/ Aromatization)

Caption: Figure 1: Mechanism of Knorr Pyrazole Synthesis.

Experimental Protocol

This protocol provides a general method for the synthesis of 1-(2-hydroxypropyl)-3,5-dimethylpyrazole from 1-hydrazino-2-butanol and acetylacetone. The procedure can be adapted for other 1,3-diketones with minor modifications.

Materials and Equipment
  • Reagents: 1-Hydrazino-2-butanol, Acetylacetone (2,4-pentanedione), Ethanol (or 1-Propanol), Glacial Acetic Acid, Ethyl Acetate, Saturated Sodium Bicarbonate solution, Brine (saturated NaCl solution), Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄).

  • Equipment: Round-bottom flask (50 mL or 100 mL), reflux condenser, magnetic stirrer and stir bar, heating mantle or oil bath, separatory funnel, rotary evaporator, glassware for chromatography, TLC plates (silica gel).

Safety Precautions
  • Hydrazine Derivatives: Hydrazine and its derivatives are toxic and potential carcinogens.[4] Handle with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: Ethanol and ethyl acetate are flammable. Ensure all heating is performed using a heating mantle or oil bath, with no open flames nearby.

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-hydrazino-2-butanol (1.0 eq, e.g., 10 mmol, 1.04 g).

  • Solvent Addition: Add ethanol (20-30 mL) to the flask and stir until the hydrazine derivative is fully dissolved.

  • Reagent Addition: Add the 1,3-diketone (in this case, acetylacetone) (1.0 eq, 10 mmol, 1.00 g) to the solution.

  • Catalyst Addition: Add 3-5 drops of glacial acetic acid to the reaction mixture. Causality Note: The acid catalyst is crucial for protonating the carbonyl groups, which accelerates both the initial nucleophilic attack and the subsequent dehydration steps required for cyclization and aromatization.[4][5]

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 30-50% ethyl acetate in hexanes. The reaction is typically complete within 2-4 hours.

  • Cooling and Concentration: Once the reaction is complete (as indicated by the consumption of the limiting reagent on TLC), remove the heat source and allow the mixture to cool to room temperature. Remove the solvent using a rotary evaporator.

  • Work-up:

    • Dissolve the resulting residue in ethyl acetate (50 mL).

    • Transfer the solution to a separatory funnel and wash sequentially with a saturated solution of sodium bicarbonate (2 x 25 mL) to neutralize the acetic acid catalyst, followed by brine (1 x 25 mL) to remove residual water.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel. A gradient elution starting from 10% ethyl acetate in hexanes and gradually increasing to 50% ethyl acetate in hexanes is typically effective for isolating the desired pyrazole derivative.

Data, Characterization, and Expected Results

The reaction is generally high-yielding and clean. The physical properties and yields will vary depending on the specific 1,3-diketone used.

Table of Representative Substrates
1,3-DiketoneProduct NameExpected Yield RangeTypical Physical State
Acetylacetone1-(2-Hydroxypropyl)-3,5-dimethylpyrazole75-90%Colorless Oil or Low-Melting Solid
Benzoylacetone1-(2-Hydroxypropyl)-5-methyl-3-phenylpyrazole & regioisomer60-80%Viscous Oil or Solid
Dibenzoylmethane1-(2-Hydroxypropyl)-3,5-diphenylpyrazole70-85%Crystalline Solid
Product Characterization

Confirmation of the product structure is achieved through standard spectroscopic methods. For the model product, 1-(2-hydroxypropyl)-3,5-dimethylpyrazole:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ ~6.0-5.8 ppm (s, 1H, pyrazole C4-H)

    • δ ~4.2-4.0 ppm (m, 1H, CH-OH)

    • δ ~4.0-3.8 ppm (m, 2H, N-CH₂)

    • δ ~2.25 ppm (s, 3H, pyrazole C-CH₃)

    • δ ~2.20 ppm (s, 3H, pyrazole C-CH₃)

    • δ ~1.2 ppm (d, 3H, CH(OH)-CH₃)

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ ~148, ~139 ppm (Pyrazole C3 and C5)

    • δ ~105 ppm (Pyrazole C4)

    • δ ~65 ppm (CH-OH)

    • δ ~58 ppm (N-CH₂)

    • δ ~22 ppm (CH(OH)-CH₃)

    • δ ~13, ~11 ppm (Pyrazole C-CH₃)

  • Mass Spectrometry (ESI+): Expected [M+H]⁺ = 169.13.

  • IR Spectroscopy (neat, cm⁻¹):

    • Broad peak at ~3400 cm⁻¹ (O-H stretch)

    • ~2970-2880 cm⁻¹ (C-H aliphatic stretch)

    • ~1560 cm⁻¹ (C=N/C=C stretch of pyrazole ring)[8]

Experimental Workflow Visualization

The overall process from starting materials to a fully characterized product follows a logical sequence of synthesis, isolation, and analysis.

Experimental_Workflow Figure 2: General Experimental Workflow start 1. Reaction Setup (Hydrazine, Diketone, Solvent, Catalyst) reflux 2. Heating & Reflux (2-4 hours) start->reflux monitor 3. TLC Monitoring reflux->monitor monitor->reflux Incomplete workup 4. Work-up (Quench, Extract, Dry) monitor->workup Reaction Complete purify 5. Purification (Column Chromatography) workup->purify characterize 6. Characterization (NMR, MS, IR) purify->characterize product Pure Product characterize->product

Caption: Figure 2: General Experimental Workflow.

References

  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Characterization of the Reaction Products of Hydrazine & Phenylhydrazine with Coba1t(II), Nickel(II) & Zinc(II) Acetylacetonates. (n.d.). Indian Journal of Chemistry.
  • Knorr Pyrazole Synthesis. (n.d.).
  • A Technical Guide to the Knorr Pyrazole Synthesis of 1883. (n.d.). Benchchem.
  • Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC.
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals.
  • Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap.
  • Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. (n.d.). RSC Publishing.
  • (A) The schematic for synthesis of pyrazole derivatives. (n.d.).
  • Abstract - The reaction of 2-hydrazino-3-(I!-pyrrol-I-yllpyridine acetone affords 2-(3.5-dimethyl-1~-pyrazol-l-yl1-3-(1. (n.d.). Semantic Scholar.
  • 3,5-dimethylpyrazole. (n.d.). Organic Syntheses Procedure.
  • Could anybody tell about synthesis of 3,5 dimethylpyrazole? (n.d.). ECHEMI.
  • Synthesis of 3,5-Dimethylpyrazole. (2020). YouTube.
  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Deriv
  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (n.d.). Connect Journals.
  • An efficient process to directly convert 1-hydroxymethyl-3,5-dimethylpyrazole to Cd(ii) complexes via C–N bond creation: cytotoxicity and factors controlling the structures. (n.d.). RSC Publishing.
  • Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. (2021). Letters in Applied NanoBioScience.

Sources

Application Notes and Protocols: Preparation of Heterocyclic Compounds from Hydrazine Alcohol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Your Senior Application Scientist

Introduction: The Strategic Role of Hydrazine Alcohols in Heterocyclic Synthesis

Hydrazine derivatives are foundational building blocks in the synthesis of a vast array of nitrogen-containing heterocyclic compounds, which are core scaffolds in pharmaceuticals, agrochemicals, and materials science. Among these precursors, hydrazine alcohols (or hydroxyalkylhydrazines) offer a unique and powerful synthetic utility. The presence of both a nucleophilic hydrazine moiety and a hydroxyl group within the same molecule introduces opportunities for sequential or one-pot cyclization reactions, leading to heterocycles with valuable functional handles for further derivatization.

This guide provides an in-depth exploration of the synthesis of key heterocyclic systems from hydrazine alcohol derivatives. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-tested protocols, and offer insights into reaction optimization and troubleshooting. The focus is on empowering researchers to not only replicate these methods but also to rationally design new synthetic pathways.

The primary reaction pattern involves the initial condensation of the more nucleophilic hydrazine nitrogen with an electrophilic center, followed by an intramolecular cyclization involving the hydroxyl group. This guide will focus on two exemplary and widely applicable syntheses:

  • The Knorr Pyrazole Synthesis for the preparation of N-hydroxyalkyl-substituted pyrazoles from 1,3-dicarbonyl compounds.

  • The Pyridazinone Synthesis for the construction of 4,5-dihydropyridazin-3(2H)-ones from γ-keto acids.

Part 1: Synthesis of N-Hydroxyalkyl-Substituted Pyrazoles via the Knorr Cyclocondensation

Pyrazoles are a privileged class of five-membered aromatic heterocycles containing two adjacent nitrogen atoms.[1][2] They are prevalent in medicinal chemistry, with applications as anti-inflammatory, anticancer, and antimicrobial agents.[1][3] The Knorr pyrazole synthesis, first reported in 1883, remains one of the most direct and versatile methods for their preparation, involving the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[1][2][4][5] By employing a hydrazine alcohol, such as 2-hydroxyethylhydrazine, this classic reaction is adapted to install a hydroxyalkyl group on the pyrazole nitrogen, providing a crucial point for further molecular elaboration.

Mechanistic Rationale and Causality

The reaction proceeds through a well-established pathway. The more nucleophilic terminal nitrogen of the hydrazine alcohol initiates the reaction by attacking one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by a series of condensation and cyclization steps.

The choice of reaction conditions, particularly the pH, is critical. An acidic catalyst is typically used to activate the carbonyl groups towards nucleophilic attack.[2] However, strongly acidic conditions can protonate the hydrazine, reducing its nucleophilicity. Therefore, mildly acidic conditions, often achieved using acetic acid or by using the hydrochloride salt of the hydrazine, provide the optimal balance for efficient reaction.

The reaction can be visualized through the following logical steps:

G cluster_0 Step 1: Initial Condensation cluster_1 Step 2: Cyclization and Aromatization A Hydrazine alcohol attacks a carbonyl group B Formation of a hemiaminal intermediate A->B C Dehydration to form a hydrazone B->C D Intramolecular attack by the second N-atom on the remaining carbonyl C->D Tautomerization (Enamine formation) E Formation of a 5-membered ring intermediate (pyrazoline derivative) D->E F Dehydration (Aromatization) E->F G Final N-hydroxyalkyl pyrazole product F->G

Caption: Knorr Pyrazole Synthesis Workflow.

Experimental Protocol: Synthesis of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethan-1-ol

This protocol details the synthesis of a representative N-hydroxyalkyl pyrazole from 2-hydroxyethylhydrazine and acetylacetone (a 1,3-dicarbonyl).

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
2-Hydroxyethylhydrazine≥95%Sigma-AldrichCorrosive, handle with care.
Acetylacetone (2,4-Pentanedione)≥99%Acros OrganicsFlammable liquid and vapor.
Glacial Acetic AcidACS GradeFisher ScientificActs as both solvent and catalyst.
Diethyl EtherAnhydrousJ.T. BakerFor extraction.
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeVWRFor neutralization.
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeEMD MilliporeFor drying.

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add glacial acetic acid (20 mL).

  • Reagent Addition: While stirring, add acetylacetone (5.0 g, 50 mmol). Subsequently, carefully and slowly add 2-hydroxyethylhydrazine (3.8 g, 50 mmol). Causality Note: The hydrazine is added slowly to control the initial exothermic reaction.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 ethyl acetate/hexane eluent system.

  • Work-up - Neutralization: After cooling to room temperature, pour the reaction mixture into a beaker containing 100 mL of ice-cold water. Slowly add saturated sodium bicarbonate solution until the effervescence ceases and the pH is neutral (pH ~7-8). This step neutralizes the acetic acid catalyst.

  • Work-up - Extraction: Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). The organic product will partition into the ether layer.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product as an oil.

  • Purification: Purify the crude oil by vacuum distillation or column chromatography on silica gel (eluting with a gradient of hexane to ethyl acetate) to afford the pure 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-ol.

Part 2: Synthesis of 4,5-Dihydropyridazin-3(2H)-ones from γ-Keto Acids

Pyridazinones are six-membered heterocyclic compounds containing two adjacent nitrogen atoms and a carbonyl group. They are key structures in medicinal chemistry, known for their cardiovascular, analgesic, and anti-inflammatory properties.[6] A robust and common method for the synthesis of 4,5-dihydropyridazin-3(2H)-ones involves the condensation of γ-keto acids with hydrazine derivatives.[7] The use of a hydrazine alcohol in this synthesis appends a hydroxyalkyl substituent to the pyridazinone ring, opening avenues for creating novel analogues.

Mechanistic Rationale and Causality

This synthesis is a classic example of a cyclocondensation reaction. The reaction is typically performed in a protic solvent like ethanol or acetic acid, which facilitates the necessary proton transfers.

The logical flow of the mechanism is as follows:

G A Hydrazine alcohol attacks the ketone carbonyl of the γ-keto acid B Formation of hydrazone intermediate A->B C Intramolecular attack of the second N-atom on the carboxylic acid carbonyl B->C D Tetrahedral intermediate formation C->D E Elimination of water to form the 6-membered dihydropyridazinone ring D->E

Caption: Pyridazinone Synthesis Workflow.

The regioselectivity of the initial attack is governed by the relative electrophilicity of the two carbonyl groups. The ketone is generally more electrophilic than the carboxylic acid, directing the initial condensation. The subsequent intramolecular cyclization is an amide formation step, which is often the driving force for the reaction, leading to a stable six-membered ring.

Experimental Protocol: Synthesis of 2-(2-Hydroxyethyl)-6-phenyl-4,5-dihydropyridazin-3(2H)-one

This protocol describes the synthesis using 4-oxo-4-phenylbutanoic acid (a γ-keto acid) and 2-hydroxyethylhydrazine.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
4-Oxo-4-phenylbutanoic acid≥98%TCI America
2-Hydroxyethylhydrazine≥95%Sigma-AldrichCorrosive, handle with care.
Ethanol200 ProofDecon LabsSolvent.
Sodium AcetateAnhydrous, ACS GradeAlfa AesarActs as a mild base.

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask fitted with a reflux condenser and magnetic stir bar, suspend 4-oxo-4-phenylbutanoic acid (8.9 g, 50 mmol) and sodium acetate (4.1 g, 50 mmol) in ethanol (100 mL).

  • Reagent Addition: Add 2-hydroxyethylhydrazine (3.8 g, 50 mmol) to the suspension.

  • Reaction Execution: Heat the mixture to reflux with vigorous stirring for 6-8 hours. The reaction can be monitored by TLC (3:7 ethyl acetate/hexane). The product spot should be more polar than the starting keto acid.

  • Work-up - Concentration: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Work-up - Isolation: To the resulting residue, add 100 mL of cold water. The product should precipitate as a solid. If it oils out, scratch the flask with a glass rod to induce crystallization.

  • Purification: Collect the solid product by vacuum filtration and wash it with cold water (2 x 30 mL). The product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield pure 2-(2-hydroxyethyl)-6-phenyl-4,5-dihydropyridazin-3(2H)-one.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. Key checkpoints include:

  • TLC Monitoring: Provides real-time assessment of reaction completion and checks for the formation of side products.

  • Work-up and Purification: The described extraction and recrystallization steps are standard, robust methods for isolating and purifying the target compounds. Successful crystallization of a solid with a sharp melting point is a strong indicator of purity.

  • Spectroscopic Analysis: The final structures should be unequivocally confirmed by standard spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to validate the outcome of the synthesis. For example, in the pyrazole synthesis, the disappearance of the acetylacetone enol proton and the appearance of aromatic pyrazole protons in the ¹H NMR spectrum would confirm the successful cyclization.

By following these detailed procedures and understanding the chemical principles behind each step, researchers in drug development and organic synthesis can reliably prepare these valuable heterocyclic scaffolds for their discovery programs.

References
  • Faria, J. V., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Zhu, W., et al. (2021). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PubMed Central. [Link]

  • Yousuf, S., et al. (2013). Synthesis and Crystal Structures of N-Substituted Pyrazolines. PubMed Central. [Link]

  • Pawar, S. S., & Rindhe, S. S. (2024). Synthesis of Pyrazole Derivatives A Review. International Journal for Multidisciplinary Research. [Link]

  • Hassan, A. S., et al. (2019). A Review on the Recent Multicomponent Synthesis of Pyranopyrazoles. Taylor & Francis Online. [Link]

  • Harris, D. J., et al. (1974). The Synthesis of 1, 2-Diazepines from Thiapyrylium Salts. Canadian Science Publishing. [Link]

  • Patel, H., et al. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. International Journal of Novel Research and Development. [Link]

  • Indo Global Journal of Pharmaceutical Sciences. (2015). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. iglobaljournal.com. [Link]

  • ResearchGate. (n.d.). Synthesis of 1,2-diazepine derivatives 244. ResearchGate. [Link]

  • ResearchGate. (n.d.). Synthesis of substituted pyrazoles from 1,3-diketones and hydrazine derivatives. ResearchGate. [Link]

  • Çetin, A. (2015). SYNTHESIS METHODS OF PYRAZOLE DERIVATES. DergiPark. [Link]

  • Sapnakumari, M., et al. (2017). Synthesis and characterization of new 1,2-diazepine derivative. ResearchGate. [Link]

  • Krüger, T., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. [Link]

  • Google Patents. (n.d.). Preparation of pyridazine, useful for producing active substances, comprises hydrolyzing maleindialdehyde diacetals in the presence of an acid catalyst to give maleic dialdehyde and reacting the maleic dialdehyde solution with hydrazine.
  • Krüger, T., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. PubMed Central. [Link]

  • ScienceDirect. (n.d.). Synthesis and chemistry of pyridazin-3(2H)-ones. ScienceDirect. [Link]

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Application Note: Reductive Alkylation Protocols for 1-Hydrazinylbutan-2-ol Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details optimized protocols for the reductive alkylation of 1-hydrazinylbutan-2-ol dihydrochloride , a bifunctional building block containing a secondary alcohol and a hydrazine moiety. Due to its dihydrochloride salt form and the presence of two nucleophilic nitrogen atoms, this reaction requires precise pH control to ensure regioselectivity and prevent side reactions such as over-alkylation or oxadiazolidine cyclization. We present three methods: a standard Sodium Cyanoborohydride (


) protocol, a greener Sodium Triacetoxyborohydride (STAB) alternative, and a scalable 

-Picoline-Borane method.

Introduction & Chemical Strategy

The Molecule

1-Hydrazinylbutan-2-ol dihydrochloride is a versatile intermediate used in the synthesis of heterocycles (e.g., pyrazoles, pyridazines) and pharmaceutical active ingredients.

  • Formula:

    
    
    
  • Structure:

    
    
    
  • Key Challenge: The molecule exists as a dicationic salt. To participate in nucleophilic attack on an aldehyde/ketone, the hydrazine group must be partially neutralized (free-based) in situ without raising the pH so high that it promotes side reactions or decomposition.

Reaction Mechanism

The reductive alkylation proceeds via a two-step "one-pot" mechanism:

  • Condensation: The terminal nitrogen (

    
    ) of the hydrazine attacks the carbonyl carbon of the aldehyde/ketone to form a hydrazone  intermediate.[1]
    
  • Reduction: A hydride source selectively reduces the

    
     bond of the hydrazone to a 
    
    
    
    single bond, yielding the N-alkylhydrazine .

Regioselectivity: While the internal nitrogen (


) is more electron-rich due to the alkyl substituent, the terminal nitrogen (

) is sterically more accessible and kinetically favored for Schiff base formation. Therefore, under controlled conditions, alkylation occurs predominantly at the terminal position.

Figure 1: Mechanistic pathway for the reductive alkylation of 1-hydrazinylbutan-2-ol.

Critical Experimental Considerations

ParameterRecommendationRationale
pH Control pH 4.0 – 5.5 Ideal window. Too low (<3): Hydrazine is protonated/unreactive. Too high (>7): Aldehyde self-condensation or over-alkylation occurs.
Salt Neutralization Sodium Acetate (NaOAc) Acts as both a base (to free the hydrazine) and a buffer (to maintain pH 5). Preferred over

for

reactions.
Solvent Methanol (MeOH) Solubilizes the polar dihydrochloride salt and the reductant.
Temperature

Start cold to control the exotherm of neutralization and imine formation; warm to RT for reduction.
Water Removal Molecular Sieves (3Å) Optional but recommended if the aldehyde is unreactive or if the hydrazone equilibrium is unfavorable.

Protocol A: The Standard Cyanoborohydride Method

Best for: Difficult substrates, unreactive aldehydes, and general robustness.

Materials
  • 1-Hydrazinylbutan-2-ol dihydrochloride (1.0 equiv)

  • Aldehyde/Ketone (1.0 – 1.1 equiv)

  • Sodium Cyanoborohydride (

    
    ) (1.5 equiv)
    
  • Sodium Acetate (

    
    ) (2.0 – 2.5 equiv)
    
  • Methanol (anhydrous preferred)

  • Acetic Acid (glacial, optional for pH adjustment)

Step-by-Step Procedure
  • Preparation of Salt Solution:

    • In a round-bottom flask equipped with a stir bar, dissolve 1-hydrazinylbutan-2-ol dihydrochloride (1.0 equiv) in Methanol (concentration ~0.1 M).

    • Add Sodium Acetate (2.0 equiv). Stir for 10–15 minutes at room temperature. Note: The solution may become cloudy as NaCl precipitates; this is normal.

    • Check pH: Spot an aliquot on wet pH paper. It should be approximately 5–6. If >6, add drops of Acetic Acid. If <4, add more NaOAc.

  • Imine/Hydrazone Formation:

    • Add the Aldehyde (1.0 equiv) dropwise to the mixture.

    • Stir at room temperature for 30–60 minutes.

    • Observation: A color change (often yellowing) indicates hydrazone formation.

  • Reduction:

    • Cool the mixture to

      
       using an ice bath.
      
    • Add Sodium Cyanoborohydride (

      
      ) (1.5 equiv) in small portions (powder) or as a solution in MeOH.
      
    • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–12 hours.

    • Monitoring: Monitor by TLC (stain with Ninhydrin or PMA) or LC-MS. The hydrazone intermediate (

      
      ) should disappear, replaced by the product (
      
      
      
      ).
  • Workup:

    • Quench the reaction by adding a few drops of concentrated HCl (to decompose excess borohydride) or saturated

      
       solution.
      
    • Concentrate the methanol under reduced pressure.

    • Basify: Dissolve the residue in water and adjust pH to >10 using 1N NaOH.

    • Extract: Extract 3x with DCM or EtOAc. (Note: If the product is very polar due to the alcohol, continuous extraction or salting out with NaCl may be required).

    • Dry organic layers over

      
      , filter, and concentrate.
      

Protocol B: The STAB Method (Green Alternative)

Best for: Acid-sensitive substrates and avoiding toxic cyanide byproducts.

Materials
  • Sodium Triacetoxyborohydride (

    
    ) (1.5 – 2.0 equiv)
    
  • Triethylamine (

    
    ) (2.0 equiv)
    
  • 1,2-Dichloroethane (DCE) or THF (Note: Solubility of the starting salt might be poor in DCE; a MeOH/DCE co-solvent system is often needed).

Procedure
  • Solubilization: Dissolve 1-hydrazinylbutan-2-ol dihydrochloride in Methanol (minimal volume). Add

    
     (2.0 equiv) to neutralize. Stir for 10 mins.
    
  • Solvent Switch (Optional but recommended for STAB): Dilute with DCE or THF. STAB works best in aprotic solvents, but MeOH is acceptable if the aldehyde is reactive.

  • One-Pot Addition: Add the Aldehyde (1.0 equiv) and STAB (1.5 equiv) sequentially.

  • Reaction: Stir at room temperature for 4–16 hours. STAB is a milder reductant and reacts slower than

    
    , allowing the hydrazone to form and reduce in equilibrium.
    
  • Workup: Quench with saturated

    
    . Extract with EtOAc.
    

Troubleshooting & Optimization

Regioselectivity Issues

If you observe alkylation at the internal nitrogen (


) or double alkylation:
  • Cause: pH is too high (making

    
     more nucleophilic) or excess aldehyde was used.
    
  • Fix: Ensure strict 1:1 stoichiometry of the aldehyde. Lower the pH slightly (closer to 4.0) using Acetic Acid. Add the reductant after hydrazone formation is complete (stepwise approach) rather than all at once.

Cyclization (Oxadiazolidine Formation)

The


-hydroxy group can attack the hydrazone carbon to form a 5-membered ring.
  • Detection: LC-MS will show the same mass as the hydrazone (

    
    ) but it will not reduce easily.
    
  • Prevention: Avoid strong Lewis acids. Use the

    
     method which reduces the hydrazone faster than the cyclization equilibrium.
    
Purification of Polar Product

The product contains a secondary amine, a primary/secondary hydrazine, and an alcohol, making it very polar.

  • Purification Tip: If extraction is difficult, protect the crude product with

    
     (Di-tert-butyl dicarbonate) in the basic aqueous phase during workup. The N-Boc derivative will be lipophilic and easy to purify by column chromatography. The Boc group can be removed later with HCl/Dioxane.
    

References

  • Kawase, Y., et al. (2014).

    
    -Picoline-Borane." Synthesis, 46, 455-464. Link
    
  • Lane, C. F. (1975). "Sodium Cyanoborohydride - A Highly Selective Reducing Agent for Organic Functional Groups." Synthesis, 135-146.[2] Link

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Bredihhin, A., et al. (2003). "Efficient Methodology for Selective Alkylation of Hydrazine Derivatives." Synthetic Communications, 33, 133-145. Link

Sources

Application Notes & Protocols: Synthesis of Enantiomerically Pure 1-Hydrazino-2-Butanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Chirality in Modern Drug Development

In the landscape of pharmaceutical sciences, the three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a paramount determinant of its biological activity.[1][2][3] Chiral molecules, which are non-superimposable on their mirror images (enantiomers), often exhibit significantly different pharmacological and toxicological profiles.[1][4] One enantiomer may be therapeutically active, while the other could be inactive or even elicit adverse effects.[4] This understanding has led regulatory bodies, such as the U.S. Food and Drug Administration (FDA), to issue guidelines that emphasize the need to characterize the absolute stereochemistry of chiral drugs and assess the properties of each enantiomer early in the development process.[4]

The synthesis of enantiomerically pure compounds is, therefore, a cornerstone of modern drug discovery and development.[1][2] Among the vast array of chiral building blocks, 1-hydrazino-2-butanol derivatives stand out as valuable intermediates. The vicinal amino and hydroxyl functionalities, combined with the nucleophilic nature of the hydrazine group, make them versatile synthons for the construction of more complex molecules, including various heterocyclic compounds with potential biological activities.[5][6] This guide provides a detailed overview of robust synthetic strategies and step-by-step protocols for obtaining enantiomerically pure 1-hydrazino-2-butanol derivatives, catering to the needs of researchers and scientists in the pharmaceutical industry.

Strategic Approaches to the Asymmetric Synthesis of 1-Hydrazino-2-Butanol Derivatives

Several strategic pathways have been developed for the synthesis of chiral hydrazino alcohols. The choice of method often depends on the availability of starting materials, desired scale, and the specific stereoisomer required. The most prominent and effective strategies include:

  • Organocatalytic α-Hydrazination of Aldehydes followed by Reduction: This contemporary approach leverages the power of asymmetric organocatalysis to introduce a hydrazine moiety onto an aldehyde with high enantiocontrol. The resulting α-hydrazino aldehyde is then reduced in situ to the corresponding β-hydrazino alcohol.[7][8][9][10] This method is advantageous due to its operational simplicity, use of cheap starting materials, and excellent enantioselectivity.[7][8][9]

  • Asymmetric Hydrogenation of Hydrazones: This method involves the catalytic hydrogenation of a prochiral hydrazone using a chiral metal complex. This approach is highly efficient for producing a wide range of chiral hydrazines with excellent enantiomeric excess.[11][12] The success of this strategy hinges on the selection of the appropriate chiral ligand and optimization of reaction conditions.

  • Nucleophilic Ring-Opening of Chiral Epoxides: A classical yet highly effective method involves the use of enantiomerically pure epoxides as starting materials. The epoxide is then opened by a hydrazine nucleophile. The regio- and stereoselectivity of this S(_N)2 reaction are generally well-controlled, providing a reliable route to the desired hydrazino alcohol.[5]

Comparative Analysis of Synthetic Methodologies

The selection of a synthetic route is a critical decision in any chemical synthesis. The following table provides a comparative summary of the key methodologies for preparing enantiomerically pure 1-hydrazino-2-butanol and related derivatives.

Methodology Typical Substrates Key Reagents/Catalysts Reported Yield Enantiomeric Excess (ee) Key Advantages References
Organocatalytic α-Hydrazination & ReductionAlcohols (in situ oxidized to aldehydes)Chiral pyrrolidine catalyst, (bpy)CuBr-TEMPO, N-Boc-hydrazineGood to ExcellentUp to 98%Operational simplicity, scalability, use of inexpensive starting materials.[7][8][9]
Asymmetric HydrogenationHydrazonesPd or Ni complexes with chiral phosphine ligands (e.g., DTBM-SegPhos, (S,S)-Ph-BPE)HighUp to >99%Broad substrate scope, excellent enantioselectivity, applicable to gram-scale synthesis.[11]
Epoxide Ring-OpeningChiral epoxides (e.g., (R)- or (S)-1,2-epoxybutane)Hydrazine hydrate or protected hydrazinesModerate to GoodDependent on the purity of the starting epoxideStraightforward, predictable stereochemical outcome.[5]

Experimental Protocols

Protocol 1: Enantioselective Synthesis of N-Boc-protected (S)-1-hydrazino-2-butanol via Organocatalysis

This protocol is adapted from the work of Cui and Du, which describes an enantioselective synthesis of β-hydrazino alcohols from alcohols and N-Boc-hydrazine.[7][8][9]

Workflow Diagram:

cluster_oxidation In Situ Aerobic Dual Oxidation cluster_hydrazination Asymmetric α-Hydrazination cluster_reduction Reduction Butan-1-ol Butan-1-ol Butanal Butanal (in situ) Butan-1-ol->Butanal Oxidation Air_O2 Air (O2) Air_O2->Butanal Oxidation_Catalyst (bpy)CuBr-TEMPO Oxidation_Catalyst->Butanal Alpha_Hydrazino_Aldehyde (S)-2-(2-(tert-butoxycarbonyl)hydrazinyl)butanal Butanal->Alpha_Hydrazino_Aldehyde α-Hydrazination N-Boc-Hydrazine N-Boc-Hydrazine N-Boc-Hydrazine->Alpha_Hydrazino_Aldehyde Chiral_Catalyst Chiral Pyrrolidine Catalyst Chiral_Catalyst->Alpha_Hydrazino_Aldehyde Final_Product N-Boc-(S)-1-hydrazino-2-butanol Alpha_Hydrazino_Aldehyde->Final_Product Reduction NaBH4 NaBH4 NaBH4->Final_Product

Caption: Organocatalytic synthesis of N-Boc-(S)-1-hydrazino-2-butanol.

Materials:

  • 1-Butanol

  • N-Boc-hydrazine

  • (2,2'-bipyridine)copper(I) bromide ((bpy)CuBr)

  • (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)

  • Chiral pyrrolidine catalyst (e.g., (S)-diphenylprolinol trimethylsilyl ether)

  • 2,6-Lutidine

  • Dichloromethane (DCM), anhydrous

  • Sodium borohydride (NaBH(_4))

  • Methanol (MeOH)

  • Saturated aqueous ammonium chloride (NH(_4)Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO(_3))

  • Brine

  • Anhydrous sodium sulfate (Na(_2)SO(_4))

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an air atmosphere, add (bpy)CuBr (5 mol%), TEMPO (5 mol%), and the chiral pyrrolidine catalyst (10 mol%).

  • Add anhydrous DCM, followed by 1-butanol (1.0 mmol), N-Boc-hydrazine (1.2 mmol), and 2,6-lutidine (1.5 mmol).

  • Stir the reaction mixture vigorously at room temperature, open to the air, for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add methanol (5 mL) followed by the portion-wise addition of NaBH(_4) (2.0 mmol).

  • Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH(_4)Cl.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO(_3) and brine.

  • Dry the organic layer over anhydrous Na(_2)SO(_4), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the enantiomerically pure N-Boc-protected (S)-1-hydrazino-2-butanol.

  • Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).

Protocol 2: Synthesis of (R)-1-Hydrazino-2-butanol via Ring-Opening of (R)-1,2-Epoxybutane

This protocol is a classical approach utilizing a commercially available chiral epoxide.

Workflow Diagram:

Start (R)-1,2-Epoxybutane Reaction Nucleophilic Ring-Opening (SN2) Start->Reaction Reagent Hydrazine Hydrate (NH2NH2·H2O) Reagent->Reaction Product (R)-1-Hydrazino-2-butanol Reaction->Product

Caption: Synthesis of (R)-1-hydrazino-2-butanol via epoxide ring-opening.

Materials:

  • (R)-1,2-Epoxybutane

  • Hydrazine hydrate (80% in water)

  • Ethanol (EtOH)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO(_4))

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve (R)-1,2-epoxybutane (1.0 mmol) in ethanol (10 mL).

  • Add hydrazine hydrate (5.0 mmol, 5 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 6-12 hours. Monitor the consumption of the epoxide by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent and excess hydrazine hydrate under reduced pressure.

  • Dissolve the residue in a minimal amount of water and extract with diethyl ether (3 x 20 mL) to remove any unreacted starting material. Note: The product has some water solubility, so extraction should be performed carefully.

  • The aqueous layer containing the product can be used directly for some applications, or the product can be isolated by distillation under reduced pressure or by derivatization followed by purification.

  • Characterize the product by NMR and mass spectrometry. The enantiomeric purity will be dictated by the enantiomeric purity of the starting epoxide.

Conclusion and Future Outlook

The synthesis of enantiomerically pure 1-hydrazino-2-butanol derivatives is a field of significant interest, driven by their utility as chiral building blocks in pharmaceutical synthesis. The methods outlined in this guide, particularly the modern organocatalytic approaches, offer efficient, scalable, and highly enantioselective routes to these valuable compounds.[7][9] As the demand for enantiopure drugs continues to grow, the development of even more efficient and sustainable synthetic methodologies will remain a key focus of research. Advances in asymmetric catalysis, including biocatalysis using engineered enzymes, are expected to provide new and powerful tools for the synthesis of these and other chiral intermediates.[13][14]

References

  • Cui, Z., & Du, D.-M. (2016). Enantioselective Synthesis of β-Hydrazino Alcohols Using Alcohols and N-Boc-Hydrazine as Substrates. Organic Letters, 18(21), 5616–5619. [Link]

  • Fülöp, F., & Pihlaja, K. (2005). Chemistry of Hydrazino Alcohols and Their Heterocyclic Derivatives. Part 1. Synthesis of Hydrazino Alcohols. Journal of Organic Chemistry, 70(18), 6957-6966. [Link]

  • Cui, Z., & Du, D.-M. (2016). Enantioselective Synthesis of β‑Hydrazino Alcohols Using Alcohols and N‑Boc-Hydrazine as Substrates. Organic Letters. [Link]

  • Reddy, M. S., & Nageswar, Y. V. D. (2014). Regioselective SN2' Mitsunobu reaction of Morita–Baylis–Hillman alcohols: A facile and stereoselective synthesis of α-alkylidene-β-hydrazino acid derivatives. Beilstein Journal of Organic Chemistry, 10, 1018–1024. [Link]

  • Cui, Z., & Du, D.-M. (2016). Enantioselective Synthesis of β-Hydrazino Alcohols Using Alcohols and N-Boc-Hydrazine as Substrates. Organic Letters. [Link]

  • Jia, T. (2013). New Route for the Synthesis of Chiral Hydrazine SADP. Letters in Organic Chemistry, 9(5), 339-341. [Link]

  • Wang, D., et al. (2016). Synthesis of Chiral Fluorinated Hydrazines via Pd-Catalyzed Asymmetric Hydrogenation. Organic Letters, 18(11), 2676–2679. [Link]

  • Li, J., et al. (2023). Enantioselective Synthesis of Chiral Cyclic Hydrazines by Ni-Catalyzed Asymmetric Hydrogenation. Organic Letters, 25(21), 3823–3828. [Link]

  • Bhushan, R., & Kumar, V. (2008). Synthesis of chiral hydrazine reagents and their application for liquid chromatographic separation of carbonyl compounds via diastereomer formation. Journal of Chromatography A, 1190(1-2), 119-127. [Link]

  • Request PDF. (2015). Synthesis of Chiral Trifluoromethyl Substituted Hydrazines via Pd-Catalyzed Asymmetric Hydrogenation and Reductive Amination. [Link]

  • Request PDF. (2016). Enantioselective Synthesis of β-Hydrazino Alcohols Using Alcohols and N-Boc-Hydrazine as Substrates. [Link]

  • Amy, C. (2024). Emerging Applications of Chiral Switching in Drug Discovery and Development. Journal of Chemical and Pharmaceutical Research, 16(3), 111. [Link]

  • Aher, A. A., et al. (2024). The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. Asian Pacific Journal of Research, 3(2), 07-14. [Link]

  • Chen, Y., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 9, 805619. [Link]

  • Li, Z., et al. (2023). Chiral drugs. LabMed Discovery, 1(1), e230002. [Link]

  • Schifano, E., et al. (2014). Two-Step Synthesis of Enantiomerically Pure Morphans from (R)-Carvone. Archiv der Pharmazie, 347(11), 808-816. [Link]

  • Coppola, G., & Schuster, H. F. (1987). Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. Semantic Scholar. [Link]

  • Enders, D. (2018). Asymmetric Synthesis of 2,2-Disubstituted. Amanote Research. [Link]

  • Cui, Z., & Du, D.-M. (2016). Enantioselective Synthesis of β-Hydrazino Alcohols Using Alcohols and N-Boc-Hydrazine as Substrates. Beijing Institute of Technology. [Link]

  • Alcaide, B., et al. (2012). Synthesis of 5-Hydrazino-2-cyclopentenone Derivatives by a Gold(I)-Catalyzed Cycloisomerization/Hetero-Diels–Alder/Ring-Opening Tandem Reaction of Enynyl Acetates. The Journal of Organic Chemistry, 77(14), 6177–6185. [Link]

  • El-Sayed, W. M., et al. (2021). Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. Scientific Reports, 11(1), 15462. [Link]

  • Hruby, V. J., & Qian, X. (1993). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Asymmetric Synthesis (pp. 247-285). [Link]

  • Clayden, J., et al. (2015). The Significance of Chirality in Drug Design and Development. Perspectives in Medicinal Chemistry, 7, 1-6. [Link]

  • Rowles, H. T., et al. (2021). Asymmetric Synthesis of N-Substituted α-Amino Esters from α-Ketoesters via Imine Reductase-Catalyzed Reductive Amination. Angewandte Chemie International Edition, 60(16), 8717-8721. [Link]

  • Chaskar, A., & Darade, R. (2022). A REVIEW ON RECENT ADVANCES IN ASYMMETRIC SYNTHESIS AND ITS APPLICATIONS. International Journal of Creative Research Thoughts, 10(3), d170-d177. [Link]

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Reactivity of Hydrazine Dihydrochloride Salts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for hydrazine dihydrochloride (N₂H₄·2HCl). This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with the reactivity of this common but sometimes temperamental reagent. In the following sections, we will address specific issues in a direct question-and-answer format, explaining the underlying chemical principles and providing actionable, field-tested protocols to get your reactions back on track.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My reaction is sluggish or has failed completely. How can I be sure my hydrazine dihydrochloride is still active?

This is the most critical first step in troubleshooting. Low reactivity is often a reagent problem, not a procedural one.

Answer: The quality of hydrazine dihydrochloride can degrade over time, leading to diminished reactivity. Here’s how to assess its viability:

  • Visual Inspection: High-purity hydrazine dihydrochloride should be a white crystalline powder.[1][2] Any significant yellowing or clumping can indicate decomposition or moisture absorption.

  • Storage Conditions: This salt is stable but hygroscopic and incompatible with strong bases and oxidizing agents.[1][3][4] It should be stored in a tightly sealed container in a cool, dry, well-ventilated area, preferably under an inert atmosphere.[2][4][5] Exposure to moisture and air can lead to oxidation and hydration, reducing its effective concentration.

  • Melting Point: The literature melting point is approximately 198-200°C, with decomposition.[1][2][5] A significantly lower or broader melting range suggests the presence of impurities.

  • Purity Assay (Titration): For a quantitative assessment, you can perform a simple iodometric titration to determine the purity of your hydrazine salt. This method relies on the oxidation of hydrazine by a standardized iodine solution.[6][7]

Question 2: I've confirmed my reagent is high-purity, but the reaction is still not working. What is the role of the base?

This is the most common conceptual misunderstanding when using hydrazine salts.

Answer: Hydrazine dihydrochloride (H₂N-NH₂·2HCl) is a salt. The actual nucleophilic species required for reactions like hydrazone formation or the Wolff-Kishner reduction is the **free base hydrazine (H₂N-NH₂) **.[8][9][10][11] The dihydrochloride form is non-nucleophilic because the lone pairs on the nitrogen atoms are protonated.

To generate the reactive free base in situ, you must add a base to neutralize the two equivalents of HCl. The choice and amount of base are critical and depend on the specific reaction.

  • Stoichiometry: You need at least two equivalents of a basic species to neutralize the dihydrochloride and a stoichiometric or catalytic amount for the reaction itself, depending on the mechanism.

  • Base Strength:

    • For Wolff-Kishner reductions , a strong base like potassium hydroxide (KOH), sodium hydroxide (NaOH), or potassium tert-butoxide (KOtBu) is required not only to generate the free hydrazine but also to facilitate the subsequent deprotonation steps of the mechanism under high temperatures.[8]

    • For hydrazone formation , which is often acid-catalyzed, using a strong base can be detrimental.[12] Here, a weaker base like sodium acetate, triethylamine, or pyridine is more appropriate to gently liberate the free hydrazine without raising the pH too high.[13]

Logical Flow: The Critical Role of the Base

The following diagram illustrates the essential first step for activating hydrazine dihydrochloride.

Troubleshooting_Workflow Start Low Reactivity Observed CheckReagent 1. Assess Reagent Quality - Visual Inspection - Check Storage - Titrate for Purity Start->CheckReagent ReagentOK Reagent is High Purity CheckReagent->ReagentOK Purify Purify Reagent (See Protocol 2) ReagentOK->Purify No CheckBase 2. Verify Base Conditions - Correct Base Chosen? - ≥ 2 Equivalents Used? ReagentOK->CheckBase Yes Purify->CheckReagent BaseOK Base is Correct CheckBase->BaseOK AdjustBase Select Appropriate Base & Stoichiometry BaseOK->AdjustBase No CheckConditions 3. Review Reaction Parameters - Correct Solvent? - Sufficient Temperature? - Water Removal (if needed)? BaseOK->CheckConditions Yes AdjustBase->CheckBase ConditionsOK Conditions are Correct CheckConditions->ConditionsOK AdjustConditions Optimize T, Solvent, etc. (e.g., Huang-Minlon) ConditionsOK->AdjustConditions No Success Reaction Successful ConditionsOK->Success Yes AdjustConditions->CheckConditions

Caption: A step-by-step decision tree for troubleshooting low reactivity.

Question 4: Can I purify a suspect batch of hydrazine dihydrochloride?

Answer: Yes. If you suspect your reagent has degraded or absorbed moisture, purification via recrystallization is often effective. Commercial muriatic acid can contain metal contaminants like iron, which can cause decomposition, so using pure reagents is key. [14] See Protocol 2: Recrystallization of Hydrazine Dihydrochloride for a detailed, step-by-step procedure.

Experimental Protocols

Protocol 1: Purity Assay of Hydrazine Dihydrochloride via Iodometric Titration

This protocol allows for a quantitative determination of the purity of your hydrazine dihydrochloride sample. The reaction is: N₂H₄ + 2I₂ → N₂ + 4HI.

Materials:

  • Hydrazine dihydrochloride sample (approx. 100-150 mg)

  • Standardized 0.1 M Iodine (I₂) solution

  • Deionized water

  • Sodium bicarbonate (NaHCO₃)

  • Starch indicator solution (1%)

  • 500 mL Erlenmeyer flask

  • 50 mL burette

Procedure:

  • Sample Preparation: Accurately weigh approximately 100-150 mg of your hydrazine dihydrochloride sample and record the exact weight. Dissolve it in 100 mL of deionized water in a 500 mL Erlenmeyer flask.

  • Buffering: Add 1 g of sodium bicarbonate to the solution to act as a buffer, neutralizing the HI produced during the titration.

  • Titration: Titrate the hydrazine solution with the standardized 0.1 M iodine solution. As the endpoint approaches, the solution will turn pale yellow.

  • Endpoint Detection: Add 2-3 mL of starch indicator solution. The solution will turn a deep blue-black color. Continue titrating dropwise until the blue-black color disappears completely. This is your endpoint.

  • Calculation:

    • Moles of I₂ = (Volume of I₂ solution in L) × (Molarity of I₂ solution)

    • Moles of N₂H₄ = (Moles of I₂) / 2

    • Mass of N₂H₄·2HCl = (Moles of N₂H₄) × (104.97 g/mol )

    • % Purity = (Calculated Mass of N₂H₄·2HCl / Initial Sample Mass) × 100

Protocol 2: Recrystallization of Hydrazine Dihydrochloride

This procedure is adapted from standard laboratory methods to purify the salt. [1] Materials:

  • Crude hydrazine dihydrochloride

  • Ethanol (EtOH)

  • Deionized water

  • Beaker or Erlenmeyer flask

  • Hot plate with stirring

  • Ice bath

  • Büchner funnel and filter flask

Procedure:

  • Dissolution: In a beaker, add the crude hydrazine dihydrochloride. For every 1 gram of salt, add approximately 10-15 mL of a 90:10 ethanol/water mixture.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid is completely dissolved. Do not boil excessively.

  • Cooling & Crystallization: Remove the beaker from the heat and allow it to cool slowly to room temperature. Once at room temperature, place the beaker in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the white crystalline product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum over a desiccant like calcium sulfate (Drierite). [1]The resulting pure, white crystals should be stored immediately in a tightly sealed container.

References

  • Hatt, H. H. (n.d.). Hydrazine, 1,2-dimethyl-, dihydrochloride. Organic Syntheses Procedure. [Link]

  • Wolff–Kishner reduction. (n.d.). In Wikipedia. Retrieved February 21, 2026, from [Link]

  • Material Safety Data Sheet - Hydrazine dihydrochloride. (2006, March 22). Cole-Parmer. [Link]

  • HYDRAZINE DIHYDROCHLORIDE. (n.d.). Techno PharmChem. [Link]

  • Wolff Kishner reduction mechanism. (2019, January 22). BYJU'S. [Link]

  • Wolff Kishner Reduction. (n.d.). Pharmaguideline. [Link]

  • Wolff-Kishner Reduction. (n.d.). Organic Chemistry Portal. [Link]

  • Nicolaisen, F. M. (1961). Manufacture of hydrazine dihydrohalides. U.S.
  • Rashidian, M., et al. (2013). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. PMC. [Link]

  • REACTION OF HYDRAZINE HYDRATE AND HYDRAZINE HYDROCHLORIDE WITH DIBENZOYLMETHANE AND FLAVONE: ROLE OF SOLVENT AND pH ON FORMATION OF PRODUCTS. (n.d.). ResearchGate. [Link]

  • Extraction of Hydrazine by Selective Precipitation: Process Flow-sheet. (n.d.). SciSpace. [Link]

  • Hydrazones. (n.d.). IntechOpen. [Link]

  • Hydrazone. (n.d.). In Wikipedia. Retrieved February 21, 2026, from [Link]

  • Tuning the Dynamics of Boronic Acid Hydrazones and Oximes with pH and Redox Control. (n.d.). Semantic Scholar. [Link]

  • Wolff–Kishner reduction. (2018, May 20). Sciencemadness Wiki. [Link]

  • Potentiometric determination of hydrazine and hydroxylamine in their mixtures with an iodide-selective electrode. (n.d.). J-STAGE. [Link]

  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • Synthesis of Hydrazine Derivatives (Hydrazides). (n.d.). Organic Chemistry Portal. [Link]

  • Hydrazine Impurity Survey. (n.d.). DTIC. [Link]

  • The purity of hydrazine, N2H4 is determined by titration with iodine... (2021, October 1). bartleby. [Link]

  • Chemical synthesis of proteins using hydrazide intermediates. (2016, March 15). Oxford Academic. [Link]

  • Reduction of hydrazines to amines with aqueous solution of titanium(III) trichloride. (n.d.). Rsc.org. [Link]

  • Any idea how to neutralize the hydrazine dihydrochloride... (2015, November 2). ResearchGate. [Link]

  • Safety and Handling of Hydrazine. (n.d.). DTIC. [Link]

  • A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples. (n.d.). SIELC Technologies. [Link]

  • Hydrazine as a Reducing Agent for Organic Compounds (Catalytic Hydrazine Reductions). (n.d.). ACS Publications. [Link]

  • Official Monographs for Part I / Hydralazine Hydrochloride Powder. (n.d.). Japanese Pharmacopoeia. [Link]

  • ANALYTICAL METHOD FOR THE DETERMINATION OF HYDRAZINE IN 35% HYDRAZINE SOLUTIONS. (n.d.). OSTI.GOV. [Link]

  • Synthesis and Characterization of Hydrazine Derivatives. (n.d.). Anusandhanvallari. [Link]

  • Azibenzil. (n.d.). Organic Syntheses Procedure. [Link]

  • Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. (n.d.). MDPI. [Link]

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Technical Support Center: Neutralization of Dihydrochloride Salts for Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the neutralization of dihydrochloride salts. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges when utilizing amine dihydrochloride salts as nucleophiles in substitution reactions. Here, we move beyond simple protocols to explain the underlying chemical principles, troubleshoot common issues, and provide a framework for predictable success in your synthetic endeavors.

Foundational Principles: Why Neutralization is a Critical First Step

Amine dihydrochloride salts are frequently used in pharmaceutical development due to their increased stability and solubility. However, the protonated amine is not nucleophilic. The lone pair of electrons on the nitrogen atom, which is essential for initiating a nucleophilic attack, is tied up in an ammonium salt. Therefore, neutralization is a mandatory prerequisite to unmask the nucleophilic character of the amine.

The fundamental reaction is a simple acid-base neutralization:

R-NH2(+)Cl(-) + 2 Base -> R-N: + 2 Base-H(+)Cl(-)

Failure to achieve complete and efficient neutralization is a primary source of low yields and failed reactions in subsequent nucleophilic substitution steps.

The Role of pKa in Base Selection

The success of the neutralization hinges on the selection of an appropriate base. The guiding principle is that the chosen base's conjugate acid should have a higher pKa than the pKa of the protonated amine. This ensures that the equilibrium of the acid-base reaction favors the formation of the free amine.[1]

dot graph "pKa_Ladder" { rankdir="TB"; node [shape="plaintext"];

subgraph "cluster_pKa" { label="Acidity Ladder"; style="rounded"; bgcolor="#F1F3F4";

} } caption: "pKa ladder illustrating the principle of base selection."

Troubleshooting Guide: Common Issues and Solutions

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation in Subsequent Substitution Incomplete neutralization of the dihydrochloride salt.- Select a stronger base with a higher pKa. - Use a slight excess of the base (2.2-2.5 equivalents). - Increase reaction time or temperature for the neutralization step. - Monitor the neutralization using pH paper or a pH meter.[2][3]
Precipitation of the amine salt or base in the reaction solvent.- Choose a solvent in which all components are soluble.[4] - Consider a biphasic system with a phase-transfer catalyst. - For inorganic bases, polar aprotic solvents like DMF or DMSO can improve solubility.[5]
The chosen base is also a potent nucleophile, leading to side reactions.- Use a sterically hindered non-nucleophilic base such as Diisopropylethylamine (DIPEA) or 1,8-Diazabicycloundec-7-ene (DBU).[4]
Formation of Insoluble Salts Clogging the Reaction The hydrochloride salt of the base is insoluble in the reaction solvent.- If using an organic base like triethylamine, the resulting triethylammonium chloride can precipitate. Filter the reaction mixture before proceeding with the nucleophilic substitution. - When using inorganic bases like potassium carbonate, the resulting potassium chloride is often insoluble and can be filtered off.[5]
Reaction Stalls or is Sluggish The free amine is not sufficiently soluble in the reaction solvent.- This can be a challenge, as the free amine is often less soluble than its salt form.[2] - Consider a solvent system that can solubilize both the polar (salt) and non-polar (free amine) forms to some extent. - Gentle heating can sometimes improve solubility.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right base for my neutralization?

A1: The primary consideration is the pKa of the conjugate acid of the base, which should be significantly higher than the pKa of your protonated amine (typically around 9-11 for alkylammonium salts).[6] Other factors include solubility in your chosen solvent and its nucleophilicity.

Base pKa of Conjugate Acid Common Solvents Notes
Triethylamine (TEA)~10.7Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN)Common, but can be nucleophilic. The resulting hydrochloride salt can sometimes precipitate.
Diisopropylethylamine (DIPEA, Hünig's base)~11DCM, THF, MeCN, DMFSterically hindered and non-nucleophilic, making it a good choice to avoid side reactions.[4]
Sodium Carbonate (Na2CO3) / Potassium Carbonate (K2CO3)~10.3 (for HCO3-)Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), WaterInorganic bases that are inexpensive and effective. Solubility in organic solvents can be an issue.[2][5]
1,8-Diazabicycloundec-7-ene (DBU)~13.5DCM, THF, MeCNA strong, non-nucleophilic base suitable for deprotonating less acidic amines.

Q2: Can I perform the neutralization and nucleophilic substitution in the same pot?

A2: Yes, this is a common and efficient approach. You can add the dihydrochloride salt, the base, and the electrophile to the solvent at the beginning of the reaction. However, it's crucial to ensure that the chosen base does not react with your electrophile. If there's a risk of side reactions, it's better to perform a two-step, one-pot reaction where you first complete the neutralization and then add the electrophile.

Q3: How can I monitor the completion of the neutralization reaction?

A3: Several methods can be employed:

  • pH Monitoring: For aqueous or biphasic systems, periodically check the pH of the aqueous layer. A basic pH indicates that the acid has been neutralized.[2][3]

  • TLC Analysis: Spot the reaction mixture on a TLC plate. The free amine will have a different Rf value than the salt. The disappearance of the salt spot (which usually stays at the baseline) indicates completion.

  • NMR Spectroscopy: If the reaction is performed in a deuterated solvent, you can monitor the disappearance of the N-H proton signal of the ammonium salt.[7]

Q4: What is the impact of the solvent on the neutralization?

A4: The solvent plays a critical role in several ways:

  • Solubility: It must dissolve the dihydrochloride salt, the base, and the resulting free amine to allow the reaction to proceed efficiently.[4]

  • Polarity: Polar aprotic solvents like DMF and DMSO can be excellent choices as they can dissolve both salts and organic molecules.[8] Polar protic solvents like water or alcohols can also be used, especially with inorganic bases, but they can also act as nucleophiles in the subsequent substitution step.[8]

dot graph "Workflow" { rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica"];

subgraph "cluster_prep" { label="Preparation"; style="rounded"; bgcolor="#FFFFFF"; "Start" [label="Start: Amine Dihydrochloride Salt", shape="ellipse", style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Select_Base" [label="Select Base\n(pKa & Solubility)", shape="diamond", style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; "Select_Solvent" [label="Select Solvent\n(Solubility & Reactivity)", shape="diamond", style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; }

subgraph "cluster_reaction" { label="Reaction"; style="rounded"; bgcolor="#FFFFFF"; "Combine" [label="Combine Salt, Base, & Solvent"]; "Neutralize" [label="Neutralization Step\n(Monitor Completion)"]; "Add_Electrophile" [label="Add Electrophile"]; "Substitution" [label="Nucleophilic Substitution"]; }

subgraph "cluster_workup" { label="Workup & Analysis"; style="rounded"; bgcolor="#FFFFFF"; "Filter_Salts" [label="Filter Insoluble Salts", shape="diamond", style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; "Workup" [label="Aqueous Workup / Extraction"]; "Purify" [label="Purification\n(e.g., Chromatography)"]; "End" [label="Final Product", shape="ellipse", style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; }

"Start" -> "Select_Base"; "Start" -> "Select_Solvent"; "Select_Base" -> "Combine"; "Select_Solvent" -> "Combine"; "Combine" -> "Neutralize"; "Neutralize" -> "Add_Electrophile"; "Add_Electrophile" -> "Substitution"; "Substitution" -> "Filter_Salts"; "Filter_Salts" -> "Workup" [label="If necessary"]; "Workup" -> "Purify"; "Purify" -> "End"; } caption: "General workflow for neutralization and subsequent substitution."

Detailed Experimental Protocol: One-Pot Neutralization and SN2 Reaction

This protocol describes a general procedure for the neutralization of an amine dihydrochloride followed by a nucleophilic substitution reaction with an alkyl halide.

Materials:

  • Amine dihydrochloride (1.0 eq)

  • Triethylamine (2.2 eq)

  • Alkyl halide (1.1 eq)

  • Anhydrous Acetonitrile (MeCN)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine dihydrochloride (1.0 eq) and anhydrous acetonitrile.

  • Stir the suspension at room temperature.

  • Slowly add triethylamine (2.2 eq) to the mixture. A white precipitate of triethylammonium chloride may form.

  • Stir the reaction mixture at room temperature for 1-2 hours to ensure complete neutralization. Monitor by TLC if necessary.

  • Add the alkyl halide (1.1 eq) to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 50-80 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the mixture to remove the triethylammonium chloride precipitate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by an appropriate method, such as column chromatography.

References

  • ResearchGate. (2023, December 27). How can I neutralize aminehydrochlorides? Retrieved from [Link]

  • University of Wisconsin-Madison. pKa Values of Common Bases. Retrieved from [Link]

  • Al-Farahidi University, College of Pharmacy. Amine II. Reactions. Retrieved from [Link]

  • University of Calgary. common pKa for organic chemistry. Retrieved from [Link]

  • ResearchGate. (2014, November 20). Can anyone suggest how to neutralize aminehydrochlorides? Retrieved from [Link]

  • Kütt, A., et al. (2018). pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters. Retrieved from [Link]

  • University of Wisconsin-Madison. Bordwell pKa Table. Retrieved from [Link]

  • Master Organic Chemistry. (2026, January 9). The pKa Table Is Your Friend. Retrieved from [Link]

  • ACS Publications. (2020, December 31). Mechanism for Rapid Conversion of Amines to Ammonium Salts at the Air–Particle Interface. Journal of the American Chemical Society. Retrieved from [Link]

  • Michigan State University, Department of Chemistry. CHAPTER 21: AMINES. Retrieved from [Link]

  • Google Patents. EP0600606A1 - Neutralizing amines with low salt precipitation potential.
  • Chemistry Stack Exchange. (2019, June 14). How are neutral amines effective bases in organic chemistry? Retrieved from [Link]

  • YouTube. (2025, January 15). Practical: Investigating Neutralisation. Retrieved from [Link]

  • Jasperse, Chem 360. Reactions of Amines. Retrieved from [Link]

  • National Institutes of Health. (2022, October 19). Impact of Solvent on the Thermal Stability of Amines. PMC. Retrieved from [Link]

  • Brainly.in. (2019, June 11). how can you determine whether a neutralisation reaction is complete or not. Retrieved from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. Monitoring Reactions by NMR. Retrieved from [Link]

  • YouTube. (2017, January 13). Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry. Chapter 8: Nucleophilic substitutions. Retrieved from [Link]

  • Scribd. Neutralisation Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, October 10). 8.P: Nucleophilic Substitution and Elimination Reactions (Problems). Retrieved from [Link]

  • Swarthmore College. Experiment 7 — Nucleophilic Substitution. Retrieved from [Link]

  • Sajha Notes. (2023, December 4). Neutralization reaction to obtain the crystal of sodium chloride | Chemistry Lab. Retrieved from [Link]

  • King Saud University. Nucleophilic Substitution Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 5). 8: Nucleophilic Substitution and Elimination Reactions. Retrieved from [Link]

  • Organic Chemistry 1: An open textbook. 9.2. Common nucleophilic substitution reactions. Retrieved from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Physicochemical Characterization of Novel Hydrazine Derivatives: Establishing the Melting Point of 1-Hydrazinylbutan-2-ol Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Melting Point in Drug Development

In the landscape of pharmaceutical research and development, the precise characterization of new chemical entities (NCEs) is paramount. For novel compounds such as 1-Hydrazinylbutan-2-ol dihydrochloride, a substituted hydrazine derivative, establishing a full panel of physicochemical properties is a foundational step. Among these, the melting point is one of the most critical quality attributes (CQAs). It serves as a primary indicator of identity, a sensitive gauge of purity, and provides crucial data for downstream formulation and stability studies.

This guide provides a comprehensive framework for determining the melting point range of a pure, novel substance like 1-Hydrazinylbutan-2-ol dihydrochloride. We will not only detail a rigorous, pharmacopeia-compliant experimental protocol but also explore the underlying scientific principles that make this seemingly simple measurement a powerful analytical tool. The comparative focus will be on the empirical differences observed between a highly pure sample and one containing impurities, illustrating how melting point analysis serves as a self-validating system for purity assessment.

The Science of Melting: More Than Just a Temperature

The melting point of a pure, crystalline solid is the temperature at which it transitions from the solid to the liquid phase at atmospheric pressure. For a pure substance, this transition occurs over a very narrow temperature range, typically less than 1°C. This sharpness is a function of the uniform, tightly packed crystalline lattice, where the energy required to overcome the intermolecular forces is consistent throughout the material.

Conversely, the presence of impurities disrupts this crystalline lattice. This disruption leads to two well-documented phenomena:

  • Melting Point Depression: The impurities lower the energy required to break the lattice structure.

  • Melting Range Broadening: The melting process begins at a lower temperature in localized areas rich in impurities and completes at a higher temperature, resulting in a wider, less-defined range.

Therefore, by precisely measuring the melting range, a researcher can simultaneously confirm the identity of a substance (by comparing it to a reference standard) and assess its purity.

Comparative Analysis: Pure vs. Impure Compound

While specific experimental data for 1-Hydrazinylbutan-2-ol dihydrochloride is not yet widely published, we can present a comparative dataset based on expected outcomes for a novel compound. The following table illustrates the anticipated results from a melting point analysis of a pure batch versus a batch contaminated with a synthetic precursor.

Attribute Batch A: Pure 1-Hydrazinylbutan-2-ol Dihydrochloride Batch B: Impure 1-Hydrazinylbutan-2-ol Dihydrochloride Interpretation
Visual Appearance White to off-white crystalline powder.[1]Slightly discolored or clumpy powder.Impurities can often introduce color or affect the crystalline habit of the material.
Observed Melting Start (T1) Hypothetical: 174.5 °CHypothetical: 169.0 °CThe onset of melting is significantly lower in the impure sample, demonstrating melting point depression.
Observed Melting End (T2) Hypothetical: 175.2 °CHypothetical: 174.0 °CThe completion of the melt is also affected, though the primary indicator is the broadened range.
Melting Range (T2 - T1) 0.7 °C 5.0 °C A narrow range (<1°C) is a strong indicator of high purity. A broad range (>2°C) is definitive evidence of impurities.

Experimental Protocol: High-Precision Melting Point Determination (Harmonized USP/Ph. Eur. Method)

This protocol is designed to be compliant with the standards set forth in United States Pharmacopeia (USP) General Chapter <741> and European Pharmacopoeia (Ph. Eur.) Chapter 2.2.14.[2][3][4][5] Adherence to a standardized method ensures that the results are accurate, repeatable, and suitable for regulatory submission.

Instrumentation and Materials
  • Melting Point Apparatus: An automated or manual apparatus with a controlled heating block, a calibrated temperature sensor, and a means for visual or automated observation (e.g., Mettler Toledo MP70/MP90, Stuart SMP series). The accuracy of the apparatus must be verified using certified reference standards.[6][7][8]

  • Capillary Tubes: Thin-walled, alkali-free hard-glass tubes, typically 0.8-1.2 mm internal diameter and sealed at one end.[3][9]

  • Sample: 1-Hydrazinylbutan-2-ol dihydrochloride, finely powdered and thoroughly dried in vacuo over a desiccant for 24 hours to remove residual solvents.[5]

  • Reference Standards: USP or Ph. Eur. melting point reference standards with melting points bracketing the expected range of the sample.[7]

Step-by-Step Procedure
  • Instrument Calibration Check: Before analysis, verify the instrument's temperature accuracy using at least two certified reference standards. The measured values must fall within the certified range for the standards.[6][10]

  • Sample Preparation: Place a small amount of the dried, powdered 1-Hydrazinylbutan-2-ol dihydrochloride onto a clean, dry surface.

  • Capillary Loading: Invert a capillary tube and press the open end into the powder. Tap the sealed end gently on a hard surface to pack the sample into a compact column at the bottom. The packed sample height should be between 2.5 and 4 mm.[5][6]

  • Instrument Setup:

    • Set the starting temperature to at least 10°C below the expected melting point. If the point is unknown, a preliminary rapid scan can be performed to find an approximate value.

    • Set the heating rate (ramp rate) to 1 °C/minute . This is a critical parameter; deviations can lead to inaccurate results.[5][6][9]

  • Analysis:

    • Insert the loaded capillary into the heating block.

    • Initiate the heating program.

    • Observe the sample closely through the magnified viewing port or via the automated camera system.

  • Data Recording:

    • T1 (Onset/Meniscus Point): Record the temperature at which the first droplet of liquid becomes visible or when the substance begins to collapse and wet the inside of the capillary.[6]

    • T2 (Clear/Liquefaction Point): Record the temperature at which the last solid particle passes into the liquid phase.[4][5][10]

    • The Melting Range is reported as T1 – T2.

  • Analysis Repetition: Perform the determination in triplicate to ensure precision. The results should be in close agreement.

Workflow and Decision Logic

The following diagram illustrates the complete workflow for establishing a reliable melting point for a novel compound.

MeltingPointWorkflow cluster_prep Phase 1: Preparation & Calibration cluster_exec Phase 2: Execution cluster_analysis Phase 3: Analysis & Interpretation Start Start: Receive New Compound Dry Dry Sample (Vacuum, 24h) Start->Dry Powder Finely Powder Sample Dry->Powder Calibrate Verify Instrument Calibration (Using USP/Ph. Eur. Standards) Powder->Calibrate Load Load Capillary Tube (2.5-4 mm height) Calibrate->Load Setup Set Instrument Parameters (Start Temp, 1°C/min Ramp) Load->Setup Run Insert Sample & Run Program Setup->Run Observe Observe Phase Transition (Visual or Automated) Run->Observe Record Record Temperatures T1 (Onset) & T2 (Clear Point) Observe->Record Calculate Calculate Melting Range (ΔT = T2 - T1) Record->Calculate Decision Is Range < 1.5°C? Calculate->Decision Pass Result: High Purity (Record & Report) Decision->Pass Yes Fail Result: Impure/Solvated (Investigate & Repurify) Decision->Fail No End End Pass->End Fail->Start Re-submit for analysis

Caption: Workflow for Pharmacopeia-Compliant Melting Point Determination.

Conclusion

The determination of the melting point range is an indispensable technique in the arsenal of the research and drug development scientist. For a novel substance like 1-Hydrazinylbutan-2-ol dihydrochloride, establishing this parameter through a rigorous, standardized protocol provides a reliable benchmark for identity and purity. As demonstrated, the contrast between the sharp, narrow melting range of a pure substance and the depressed, broad range of an impure one offers a clear and experimentally validated assessment of material quality. By adhering to the harmonized pharmacopeial methods outlined in this guide, laboratories can ensure the generation of high-integrity data that is crucial for advancing promising new chemical entities through the development pipeline.

References

  • Title: USP 741 Melting Point or Range Source: Scribd URL: [Link]

  • Title: Determination of Melting Points According to Pharmacopeia Source: thinkSRS.com URL: [Link]

  • Title: General Chapters: <741> MELTING RANGE OR TEMPERATURE Source: Pharmacopeia.cn URL: [Link]

  • Title: 2.2.14. Melting point - capillary method Source: CORDM URL: [Link]

  • Title: Appendix V A. Determination of Melting Point Source: British Pharmacopoeia URL: [Link]

  • Title: Melting Range or Temperature (Apparatus and Determination) Source: Pharmaguideline URL: [Link]

  • Title: 2.2.14. Melting Point - Capillary Method Source: Scribd URL: [Link]

  • Title: Compliance with amended General Chapter USP<741>Melting Range or Temperature Source: ChemRxiv URL: [Link]

  • Title: SPECIFICATION SHEET Source: Ventos URL: [Link]

  • Title: 4-Phenyl-2-butenal - CAS Common Chemistry Source: CAS URL: [Link]

  • Title: 2-butanol, 78-92-2 Source: The Good Scents Company URL: [Link]

  • Title: tert-butyl hydrazinecarboxylate Source: ChemSynthesis URL: [Link]

  • Title: Hydralazine Hydrochloride | C8H9ClN4 Source: PubChem URL: [Link]

  • Title: 2-[(2-{[(2R)-1-Hdroxybutan-2-yl]amino}ethyl)amino]butan-1-ol dihydrochloride Source: PubChem URL: [Link]

  • Title: Pharmaceutical Chemical Source: Zephyr Synthesis Pvt.Ltd. URL: [Link]

Sources

Definitive Guide to Purity Analysis of 1-Hydrazinylbutan-2-ol Dihydrochloride: Direct HILIC-CAD vs. Derivatization-UV

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The purity analysis of 1-Hydrazinylbutan-2-ol dihydrochloride (CAS: 41470-19-3) presents a classic analytical challenge: the molecule is highly polar, lacks a strong UV chromophore, and exists as a dihydrochloride salt. Standard Reversed-Phase HPLC (RP-HPLC) with UV detection at low wavelengths (200–210 nm) is often insufficient due to poor retention, baseline noise from mobile phase absorption, and lack of specificity.

This guide contrasts two validated approaches to solve this problem:

  • The Modern Standard: Hydrophilic Interaction Liquid Chromatography with Charged Aerosol Detection (HILIC-CAD ). This method offers direct analysis without chemical modification, ideal for high-throughput purity assays.

  • The Robust Alternative: Pre-column Derivatization with Benzaldehyde followed by RP-HPLC-UV. This method transforms the analyte into a UV-active hydrazone, accessible for laboratories limited to standard UV detectors.

Part 1: Methodological Challenges

Before selecting a protocol, researchers must understand the physicochemical barriers imposed by 1-Hydrazinylbutan-2-ol dihydrochloride:

  • Polarity: The amino and hydroxyl groups, combined with the dihydrochloride salt form, make the compound extremely hydrophilic (LogP < 0). It elutes in the void volume of C18 columns.

  • Chromophore Absence: The aliphatic hydrazine structure does not absorb significantly above 220 nm. Detection at 200–210 nm is prone to interference from buffer salts and organic solvents.

  • Reactivity: The hydrazine moiety is a strong nucleophile, susceptible to oxidation or reaction with ketones/aldehydes in the matrix or mobile phase.

Part 2: The Modern Standard (HILIC-CAD)

Best For: Routine purity assays, high-throughput environments, and detection of non-chromophoric impurities (e.g., inorganic ions).

The Principle

HILIC retains polar compounds using a water-enriched layer on a polar stationary phase. Charged Aerosol Detection (CAD) provides near-universal response independent of optical properties, detecting the non-volatile salt directly.

Experimental Protocol
ParameterSpecification
Column ZIC-HILIC or Amide-HILIC (150 x 2.1 mm, 3.5 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 5.8
Mobile Phase B Acetonitrile (LC-MS Grade)
Flow Rate 0.3 mL/min
Column Temp 30°C
Injection Vol 2.0 µL
Detector Charged Aerosol Detector (CAD); Evap Temp: 35°C; Power Function: 1.0

Gradient Program:

  • 0-2 min: 90% B (Isocratic hold)

  • 2-12 min: 90% B → 60% B (Linear Gradient)

  • 12-15 min: 60% B (Wash)

  • 15-20 min: 90% B (Re-equilibration)

Critical Scientific Insight
  • Buffer Choice: Ammonium acetate is volatile, preventing CAD clogging. The pH of 5.8 ensures the hydrazine group is protonated, improving peak shape on HILIC phases.

  • Sample Diluent: Samples must be dissolved in 80:20 Acetonitrile:Water . Dissolving in 100% water will cause "solvent mismatch," leading to peak distortion or breakthrough.

Representative Performance Data
  • Linearity (R²): > 0.995 (Range: 10 – 500 µg/mL)

  • LOD: ~5 ng on-column

  • Precision (RSD): < 1.5% (n=6)

Part 3: The Robust Alternative (Derivatization-UV)

Best For: Laboratories without CAD/MS, trace impurity analysis (high sensitivity), and complex matrices where specificity is paramount.

The Principle

The hydrazine group reacts quantitatively with benzaldehyde to form a hydrazone derivative. This new molecule is less polar (retained on C18) and possesses a conjugated system with strong UV absorbance at ~300–313 nm.

Derivatization Workflow
  • Reagent Prep: Dissolve Benzaldehyde in Methanol (10 mg/mL). Prepare fresh.

  • Reaction: Mix 100 µL Sample (in water) + 200 µL Benzaldehyde Reagent + 100 µL Acetate Buffer (pH 5).

  • Incubation: Vortex and heat at 40°C for 20 minutes.

  • Quench: (Optional) Add 100 µL 1% Formic Acid to stabilize the hydrazone.

HPLC-UV Protocol[1]
ParameterSpecification
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Detection UV at 313 nm (Hydrazone max)
Flow Rate 1.0 mL/min

Gradient Program:

  • 0-15 min: 10% B → 80% B

  • 15-20 min: 80% B (Wash excess benzaldehyde)

Critical Scientific Insight
  • Excess Reagent: Benzaldehyde must be in molar excess (>5x) to drive the reaction to completion. The gradient must separate the Benzaldehyde peak (elutes later) from the Product peak.

  • Specificity: Detection at 313 nm eliminates interference from most non-hydrazinic impurities, which typically absorb <254 nm.

Part 4: Comparative Analysis

The following table summarizes the trade-offs between the two methods to aid in decision-making.

FeatureHILIC-CAD (Direct)Derivatization-UV (Indirect)
Analyte State Native SaltHydrazone Derivative
Selectivity Separation based on polaritySeparation based on hydrophobicity
Sensitivity (LOD) Good (ng range)Excellent (pg range due to high ε)
Precision High (< 2% RSD)Moderate (Dependent on reaction yield)
Prep Time Low (Dilute & Shoot)High (Reaction + Incubation)
Equipment Specialized (CAD/MS)Standard (UV/DAD)
Risk Factor Mobile phase volatilityIncomplete derivatization

Part 5: Visualizations

Method Selection Decision Tree

MethodSelection Start Start: Purity Analysis of 1-Hydrazinylbutan-2-ol 2HCl CheckEquip Is CAD or LC-MS available? Start->CheckEquip CheckSens Is ultra-trace (ppm) sensitivity required? CheckEquip->CheckSens No (Only UV) MethodA Method A: HILIC-CAD (Direct Analysis) CheckEquip->MethodA Yes MethodB Method B: Derivatization-UV (Benzaldehyde Reaction) CheckSens->MethodB Yes (GTI Analysis) CheckSens->MethodB No (Assay)

Figure 1: Decision matrix for selecting the appropriate analytical technique based on equipment availability and sensitivity requirements.

Derivatization Reaction Pathway

ReactionPathway Hydrazine 1-Hydrazinylbutan-2-ol (Polar, No UV) Reaction Acid Catalysis (pH 4-5, 40°C) Hydrazine->Reaction Benzaldehyde Benzaldehyde (Excess Reagent) Benzaldehyde->Reaction Hydrazone Hydrazone Derivative (Non-Polar, UV @ 313nm) Reaction->Hydrazone - H2O

Figure 2: Chemical pathway transforming the non-chromophoric hydrazine into a detectable hydrazone species.

References

  • Vertex AI Search. (2023). HPLC method for hydrazine derivatives lacking chromophores. Retrieved from 1

  • National Institutes of Health (NIH). (2018). Hydrazine determination in allopurinol using derivatization and SPE. Retrieved from 2

  • SIELC Technologies. (n.d.). HPLC Methods for analysis of Hydrazine. Retrieved from 3

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hydrazine Method No. 20: Benzaldehyde Derivatization. Retrieved from 4

  • Thermo Fisher Scientific. (2018). Evaluating LC methods for enhanced charged aerosol detector response: a case study using underivatized amino acids. Retrieved from 5

Sources

Safety Operating Guide

Navigating the Disposal of 1-Hydrazinylbutan-2-ol Dihydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, the lifecycle of a chemical doesn't end when an experiment is complete. Proper disposal is a critical, non-negotiable final step, ensuring the safety of personnel and the preservation of our environment. This guide provides an in-depth, procedural framework for the safe and compliant disposal of 1-Hydrazinylbutan-2-ol dihydrochloride, a compound demanding the utmost respect due to its inherent chemical properties.

The "Why": Understanding the Inherent Risks

The hydrazine moiety (H₂N-N-) is a powerful reducing agent, making it highly reactive.[3][4] This reactivity is the source of both its utility in chemical synthesis and its significant hazards. Improper handling or disposal can lead to violent reactions, particularly when it comes into contact with incompatible substances. Furthermore, hydrazine compounds are noted for their toxicity, capable of causing severe skin and eye damage, and are suspected carcinogens.[1][5]

Disposal of 1-Hydrazinylbutan-2-ol dihydrochloride is governed by stringent regulations, most notably the Resource Conservation and Recovery Act (RCRA) in the United States.[6] This regulation establishes a "cradle-to-grave" responsibility, meaning the generator of the waste is legally responsible for it from its creation to its ultimate destruction.[7]

Core Principles of Disposal: A Self-Validating System

The following procedures are designed to create a closed-loop, verifiable system for the safe disposal of 1-Hydrazinylbutan-2-ol dihydrochloride waste.

Personal Protective Equipment (PPE): The First Line of Defense

Before handling any waste containing this compound, a comprehensive PPE strategy is mandatory.

PPE ComponentSpecificationRationale
Gloves Chemical-resistant, such as butyl rubber or nitrile.To prevent skin contact, which can cause severe burns and absorption of the toxic substance.[5][7]
Eye Protection Splash-proof chemical safety goggles and a face shield.To protect against splashes that can cause severe eye damage.[5][7]
Body Protection Flame-resistant lab coat and a chemical-resistant apron.To protect against splashes and potential ignition sources.[1]
Respiratory All handling must be done in a certified chemical fume hood.To prevent inhalation of potentially toxic and carcinogenic vapors.[5][7]
Waste Segregation: Preventing Dangerous Liaisons

Proper segregation is paramount to prevent accidental and hazardous reactions in the waste container.

G Waste Waste Generated (e.g., reaction quench, contaminated labware) Oxidizers Oxidizing Agents (e.g., Nitric Acid, Hydrogen Peroxide, Bleach) Acids Strong Acids (if not already neutralized) Metals Metal Oxides & Certain Metals (e.g., iron, copper)

As a strong reducing agent, 1-Hydrazinylbutan-2-ol dihydrochloride waste must NEVER be mixed with:

  • Oxidizing agents : Such as nitric acid, hydrogen peroxide, or sodium hypochlorite (bleach).[3][8] Contact can lead to immediate ignition and potential explosion.[3]

  • Metal oxides : Including rust, copper oxide, and others.[9]

  • Strong acids : Unless part of a controlled neutralization procedure.[3]

Step-by-Step Disposal Protocol

This protocol outlines the process from waste generation to final pickup by a licensed contractor.

G Start Waste Generation Characterize Step 1: Waste Characterization (Aqueous or Solid) Start->Characterize Neutralize Step 2: On-site Treatment (Aqueous Waste Only) - Dilute to <5% - Neutralize with weak oxidizing agent Characterize->Neutralize Aqueous Containerize Step 3: Containerization - Use compatible, sealed container Characterize->Containerize Solid Neutralize->Containerize Label Step 4: Labeling - 'Hazardous Waste' - Chemical name & hazards - Accumulation start date Containerize->Label Store Step 5: Storage - Satellite Accumulation Area - Secondary containment Label->Store Manifest Step 6: Manifest & Pickup - Complete e-Manifest - Schedule licensed transporter Store->Manifest End Final Disposal at TSDF Manifest->End

Step 1: Waste Characterization

Determine the nature of the waste. Is it an aqueous solution, a solid, or contaminated labware? This will dictate the subsequent steps. All forms are considered hazardous waste.[6]

Step 2: On-site Treatment (for Aqueous Waste, Optional)

For dilute aqueous solutions of 1-Hydrazinylbutan-2-ol dihydrochloride, chemical neutralization can be performed by trained personnel to render it less hazardous before disposal.[3][6]

  • Dilution: Ensure the concentration of the hydrazine compound in the aqueous waste is below 5%.[3][7]

  • Neutralization: Slowly add a weak oxidizing agent, such as a solution of sodium hypochlorite (<5%) or calcium hypochlorite (<5%).[6][7] This reaction should be done in a fume hood, with stirring and cooling capabilities, as the reaction can be exothermic. The reaction between hydrazine and sodium hypochlorite yields nitrogen, water, and sodium chloride.[3]

Step 3: Containerization

  • Collect all waste (treated aqueous solutions, solids, and contaminated disposable items like gloves and wipes) in a designated, compatible, and sealable container.[7]

  • Suitable containers are typically made of high-density polyethylene (HDPE). Avoid using containers with metal components that may come into contact with the waste.[3]

  • Keep the container closed at all times except when adding waste.[7]

Step 4: Labeling

Proper labeling is a legal requirement and crucial for safety. The label must include:

  • The words "Hazardous Waste."[7]

  • The full chemical name: "Waste 1-Hydrazinylbutan-2-ol dihydrochloride."

  • A clear indication of the hazards (e.g., "Toxic," "Corrosive," "Potential Carcinogen").

  • The accumulation start date (the date the first drop of waste was added to the container).[7]

Step 5: Storage

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).

  • The SAA must be at or near the point of generation and under the control of the operator.

  • The container should be kept in secondary containment (e.g., a larger, chemically resistant tub) to contain any potential leaks.

Step 6: Manifest and Disposal

  • Your institution's Environmental Health & Safety (EHS) office will coordinate the final disposal.

  • A hazardous waste manifest, now typically electronic (e-Manifest), must be completed. This document tracks the waste from your lab to its final destination at a licensed Treatment, Storage, and Disposal Facility (TSDF).[7]

  • Only a transporter with a valid EPA ID number can move the waste off-site.[7]

By adhering to this comprehensive guide, you can ensure the safe and compliant disposal of 1-Hydrazinylbutan-2-ol dihydrochloride, upholding your commitment to laboratory safety and environmental stewardship.

References

  • Hazmat School. (2026, February 3).
  • Arxada. (n.d.). Performance Chemicals Hydrazine.
  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Hydrazines.
  • Environmental Health & Safety, University of New Mexico. (n.d.).
  • Defense Technical Information Center. (n.d.). Safety and Handling of Hydrazine.
  • UNC Charlotte. (n.d.). Hydrazine and Other Corrosive and Flammable PHS.
  • Princeton EHS. (n.d.).
  • LH Evaporator. (n.d.).
  • PubChem. (n.d.). Hydrazine.
  • ChemicalBook. (2026, January 13). Hydrazine dihydrochloride.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.